(S)-VU0637120
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQVBRMGFLMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-VU0637120: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of the Neuropeptide Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-VU0637120 is a novel, selective small molecule antagonist of the neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor implicated in the regulation of food intake and energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the Y4R and its impact on downstream signaling pathways. The information presented herein is a synthesis of data from in vitro and in vivo studies, intended to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.
Introduction
The neuropeptide Y (NPY) system, comprising NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and its cognate receptors (Y1, Y2, Y4, Y5), plays a critical role in regulating various physiological processes, including appetite, energy expenditure, and metabolism. The Y4 receptor, preferentially activated by pancreatic polypeptide, has emerged as a promising therapeutic target for metabolic diseases. This compound has been identified as a first-in-class selective negative allosteric modulator (NAM) of the Y4R, offering a valuable tool for probing the receptor's function and a potential lead compound for therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effect on the Y4 receptor through a negative allosteric modulation mechanism. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, pancreatic polypeptide. This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, thereby inhibiting downstream signaling.
Binding Characteristics
This compound binds to an allosteric pocket located within the transmembrane domains of the Y4 receptor. This binding is characterized by the following quantitative parameters:
| Parameter | Value | Assay Type |
| IC50 | 2.7 µM | In vitro functional assay |
| KB | 300-400 nM | Radioligand binding assay |
Table 1: Binding Affinity of this compound for the Y4 Receptor.
Signaling Pathways
The neuropeptide Y4 receptor is primarily coupled to the inhibitory G protein, Gαi. Activation of the Y4R by its endogenous ligand, pancreatic polypeptide, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key pathway in the regulation of cellular metabolism.
This compound, as a negative allosteric modulator, attenuates this Gαi-mediated signaling in the presence of pancreatic polypeptide.
In addition to the G protein-dependent pathway, GPCRs can also signal through β-arrestin recruitment, which can lead to receptor internalization and activation of distinct downstream signaling cascades. The effect of this compound on β-arrestin recruitment to the Y4R is an important area of investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (KB) of this compound for the Y4 receptor.
Materials:
-
Membranes from cells stably expressing the human Y4 receptor.
-
[125I]-PYY (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a constant concentration of [125I]-PYY, the cell membranes, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled Y4R agonist (e.g., human pancreatic polypeptide).
-
Data are analyzed using non-linear regression to determine the Ki value, which is then converted to KB.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
Objective: To assess the effect of this compound on pancreatic polypeptide-induced β-arrestin recruitment to the Y4 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human Y4R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Pancreatic polypeptide.
-
This compound.
-
Cell culture medium.
-
PathHunter® detection reagents.
-
Luminometer.
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of pancreatic polypeptide (e.g., EC80) to the wells.
-
Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
-
Add PathHunter® detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal using a luminometer.
-
Data are analyzed to determine the IC50 of this compound for the inhibition of PP-induced β-arrestin recruitment.
In Vivo Glucose Tolerance Test (Mouse Model)
Objective: To evaluate the in vivo efficacy of this compound on glucose metabolism.
Materials:
-
Male C57BL/6J mice.
-
This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 10% Tween-80, 80% water).
-
Glucose solution (e.g., 2 g/kg in sterile saline).
-
Glucometer and test strips.
Procedure:
-
House mice under standard conditions and acclimate them to handling.
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the glucose challenge.
-
At time 0, measure baseline blood glucose from a tail snip.
-
Immediately administer the glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
Statistically analyze the differences in glucose tolerance between the this compound-treated and vehicle-treated groups.
Summary of Quantitative Data
| Assay | Parameter | This compound |
| Radioligand Binding | KB (nM) | 300 - 400 |
| In Vitro Functional Assay | IC50 (µM) | 2.7 |
| In Vivo Glucose Tolerance | Effect on Glucose AUC | To be determined from specific study data |
Table 2: Summary of Quantitative Data for this compound.
Conclusion
This compound is a potent and selective negative allosteric modulator of the neuropeptide Y4 receptor. Its mechanism of action involves binding to a transmembrane allosteric site, leading to the inhibition of Gαi-mediated signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting the Y4 receptor. Further studies are warranted to fully elucidate the in vivo efficacy and pharmacokinetic properties of this compound and its analogues.
(S)-VU0637120: A Potent and Selective Allosteric Antagonist of the Neuropeptide Y4 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-VU0637120 has emerged as a first-in-class, highly selective allosteric antagonist for the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor implicated in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of targeting the Y4 receptor.
Introduction
The Neuropeptide Y (NPY) system, comprising peptides NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and its cognate receptors (Y1R, Y2R, Y4R, Y5R), plays a critical role in regulating various physiological processes, with a pronounced involvement in appetite and energy balance.[1] The Y4 receptor, preferentially activated by its endogenous ligand pancreatic polypeptide, is a key target for the development of therapeutics aimed at metabolic diseases such as obesity.[2] this compound, with the chemical name (S)-N-(6,7-dihydro-[3][4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, has been identified as a potent and selective antagonist of the Y4R.[1][2] Notably, it functions through an allosteric mechanism, binding to a site distinct from the orthosteric binding pocket of the endogenous ligand.[1] This unique mode of action offers potential advantages in terms of selectivity and modulation of receptor signaling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (S)-N-(6,7-dihydro-[3][4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide |
| Molecular Formula | C18H21N3O5S2 |
| Mechanism of Action | Selective Y4 Receptor Allosteric Antagonist |
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Potency of this compound at the Human Y4 Receptor
| Assay Type | Parameter | Value (µM) |
| Functional Antagonism | IC50 | 2.7 |
Table 2: Selectivity Profile of this compound against other Human Neuropeptide Y Receptors
| Receptor Subtype | Functional Antagonism (IC50, µM) |
| Y1R | > 30 |
| Y2R | > 30 |
| Y5R | > 30 |
Data in Tables 1 and 2 are compiled from Schüß et al., 2021, J. Med. Chem.[1]
Y4 Receptor Signaling Pathways
The Y4 receptor is known to couple to multiple G protein signaling pathways, primarily through Gi/o and Gq proteins. Activation of these pathways leads to distinct downstream cellular responses. This compound, as an antagonist, inhibits these signaling cascades.
Caption: Y4 Receptor Signaling Pathways.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of Schüß et al., 2021, J. Med. Chem.[1]
Caption: General Synthesis Workflow.
In Vitro Functional Assays
-
HEK293 cells stably expressing the human Y4 receptor (HEK293-hY4R) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
This assay is used to assess the Gq-mediated signaling of the Y4 receptor.
-
Cell Plating: Seed HEK293-hY4R cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the agonist (e.g., human pancreatic polypeptide) at its EC80 concentration.
-
Assay Protocol:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Add the this compound dilutions to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes).
-
Add the agonist solution to all wells.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
This assay is used to assess the Gi/o-mediated signaling of the Y4 receptor.
-
Cell Plating: Seed HEK293-hY4R cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Assay Protocol:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
Add serial dilutions of this compound to the wells.
-
Add the agonist (e.g., human pancreatic polypeptide) at its EC80 concentration.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Calculate the IC50 values from the concentration-response curves.
Caption: In Vitro Assay Workflow.
In Vivo Experimental Design
While specific in vivo studies for this compound were not detailed in the primary reference, a general experimental design for evaluating a Y4R antagonist in a metabolic disease model is provided below.
-
Animal Model: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).
-
Groups:
-
Vehicle control
-
This compound (dose-ranging)
-
Positive control (e.g., a compound with known effects on food intake)
-
-
Drug Administration: Intraperitoneal (i.p.) or oral (p.o.) administration, once or twice daily.
-
Parameters to be Measured:
-
Acute food intake: Measure food consumption over a 24-hour period following a single dose.
-
Chronic body weight: Monitor body weight changes over a multi-week treatment period.
-
Body composition: Analyze fat and lean mass using techniques like DEXA or NMR.
-
Glucose homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma biomarkers: Measure levels of glucose, insulin, lipids, and other relevant metabolic markers.
-
Conclusion
This compound represents a significant advancement in the development of selective tools to probe the function of the Y4 receptor. Its allosteric mode of antagonism and high selectivity make it a valuable pharmacological agent for both in vitro and in vivo investigations into the role of Y4R in health and disease. The detailed methodologies and data presented in this guide are intended to facilitate further research and drug discovery efforts targeting this important receptor.
References
- 1. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Function of (S)-VU0637120
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-VU0637120 is a first-in-class, selective allosteric antagonist of the Neuropeptide Y4 receptor (Y4R).[1][2] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, its impact on Y4R-mediated signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are summarized for clarity, and signaling pathways are visualized using the DOT language. This document is intended to serve as a core resource for researchers in the fields of pharmacology, metabolic diseases, and drug development.
Introduction to this compound
This compound is a potent and selective tool compound for studying the physiological roles of the Y4 receptor. The Y4R, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of energy homeostasis, food intake, and gastrointestinal motility.[3][4] Its endogenous ligand is Pancreatic Polypeptide (PP).[3][4] this compound offers a unique opportunity to dissect the specific functions of the Y4R due to its selective antagonism.
Mechanism of Action
This compound functions as a negative allosteric modulator of the Y4R. It binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, PP.[2] This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of PP, thereby inhibiting Y4R-mediated signaling.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 2.7 µM | Calcium Mobilization | HEK293 | [1] |
| KB | 300-400 nM | Radioligand Binding | - |
Table 2: Selectivity Profile of this compound
| Receptor | Fold Selectivity over Y4R | Assay Type | Reference |
| Y1R | >100 | Calcium Mobilization | |
| Y2R | >100 | Calcium Mobilization | |
| Y5R | >100 | Calcium Mobilization |
Neuropeptide Y4 Receptor (Y4R) Signaling Pathways
The Y4R primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA) and altered transcription of target genes via the transcription factor CREB.
In some cellular contexts, the Y4R can also couple to the Gq family of G-proteins. This leads to the activation of Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
Visualizing Y4R Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by Y4R activation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cell Culture
-
Cell Line: HEK293 cells stably expressing the human Neuropeptide Y4 receptor (Y4R).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 for selection.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PP-induced increases in intracellular calcium.
-
Cell Plating: Seed Y4R-HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the growth medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the compound dilutions to the respective wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation). Add 5 µL of Pancreatic Polypeptide (PP) at a concentration that elicits a submaximal response (EC80) to all wells. Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The antagonist activity of this compound is determined by measuring the inhibition of the PP-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay determines the ability of this compound to block the PP-induced inhibition of cAMP production.
-
Cell Plating: Seed Y4R-HEK293 cells into 384-well white-walled plates at a density of 5,000 cells per well and incubate overnight.
-
Compound and Agonist Incubation: Aspirate the growth medium and add 10 µL of assay buffer (HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor) containing serial dilutions of this compound. Incubate for 15 minutes at room temperature. Then, add 5 µL of assay buffer containing PP at its EC80 concentration and 5 µL of 4 µM forskolin (to stimulate cAMP production). Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: The antagonist effect of this compound is quantified by its ability to reverse the PP-mediated inhibition of forskolin-stimulated cAMP accumulation. IC50 values are calculated from the concentration-response curves.
Conclusion
This compound is a valuable pharmacological tool for the investigation of Y4R function. Its selective allosteric antagonism allows for the precise modulation of Y4R signaling, facilitating a deeper understanding of its role in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their studies.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-VU0637120 in Neuropeptide Y Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) and its receptors play a crucial role in a variety of physiological processes, including appetite regulation, energy homeostasis, and anxiety. The NPY receptor family consists of several G-protein coupled receptor (GPCR) subtypes, with the Y4 receptor (Y4R) being a key target for therapeutic intervention in metabolic diseases. This technical guide provides an in-depth overview of the role of (S)-VU0637120, a selective allosteric antagonist of the NPY Y4 receptor. We will delve into its pharmacological properties, the signaling pathways it modulates, and the detailed experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of NPY signaling.
Introduction to Neuropeptide Y Signaling and the Y4 Receptor
The neuropeptide Y system is a complex network that includes the endogenous ligands NPY, peptide YY (PYY), and pancreatic polypeptide (PP), which exert their effects through at least five receptor subtypes (Y1, Y2, Y4, Y5, and Y6). The Y4 receptor is preferentially activated by pancreatic polypeptide and is primarily coupled to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Emerging evidence also suggests a potential role for the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in NPY receptor signaling. The Y4 receptor is of particular interest in the context of metabolic diseases due to its involvement in the regulation of food intake and energy balance.
This compound: A Selective Y4 Receptor Allosteric Antagonist
This compound has been identified as a potent and selective allosteric antagonist of the human NPY Y4 receptor.[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligand, pancreatic polypeptide. This interaction negatively modulates the receptor's function, making this compound a valuable tool for studying the physiological roles of the Y4 receptor and a potential lead compound for the development of novel therapeutics.
Quantitative Data for this compound
The pharmacological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 2.7 µM | Human Y4 | Functional Assay (cAMP) | [1] |
| KB | 300-400 nM | Human Y4 | Binding Assay | [1] |
Table 1: Pharmacological Data for this compound at the Human Y4 Receptor
Neuropeptide Y4 Receptor Signaling Pathways
The primary signaling pathway initiated by the activation of the NPY Y4 receptor is the inhibition of adenylyl cyclase through its coupling with Gi/o proteins. This leads to a reduction in intracellular cAMP levels. Additionally, evidence suggests potential cross-talk with other signaling cascades, including the MAPK/ERK pathway.
Figure 1: NPY Y4 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.
Radioligand Binding Assay (for KB Determination)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the NPY Y4 receptor.
Materials:
-
HEK293 cells stably expressing the human NPY Y4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Radioligand: [¹²⁵I]-Pancreatic Polypeptide.
-
Non-specific binding control: High concentration of unlabeled Pancreatic Polypeptide (e.g., 1 µM).
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hY4R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
This compound at a range of concentrations.
-
[¹²⁵I]-Pancreatic Polypeptide at a concentration near its Kd.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Pancreatic Polypeptide.
-
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the KB value using the Cheng-Prusoff equation: KB = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for the Radioligand Binding Assay.
Functional Assay (for IC50 Determination)
This protocol describes a cell-based functional assay to measure the inhibitory effect of this compound on pancreatic polypeptide-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells co-expressing the human NPY Y4 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Pancreatic Polypeptide (human).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., HBSS).
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-K1-hY4R-GloSensor™ cells according to standard protocols.
-
Seed the cells into 384-well white, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Equilibrate the cells with the GloSensor™ cAMP reagent in assay buffer for 2 hours at room temperature.
-
Add this compound at a range of concentrations to the wells and incubate for 15 minutes.
-
Stimulate the cells with a mixture of Pancreatic Polypeptide (at its EC₈₀ concentration) and a low concentration of forskolin (to potentiate the signal).
-
Incubate for 15 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence signal using a luminometer. The signal is inversely proportional to the level of cAMP inhibition.
-
-
Data Analysis:
-
Normalize the data to the control wells (cells treated with PP and forskolin but no antagonist).
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Figure 3: Workflow for the cAMP Functional Assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of NPY Y4 receptor function. Its characterization as a selective allosteric antagonist provides a unique mechanism of action that can be leveraged for both basic research and therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further explore the role of the NPY Y4 receptor in health and disease. Future in vivo studies with this compound will be crucial to translate the in vitro findings to a physiological context and to fully assess its therapeutic potential.
References
The Role of (S)-VU0637120 in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes and obesity, are characterized by dysregulated energy homeostasis. A key player in this regulation is the cholinergic system, which modulates insulin secretion from pancreatic β-cells. While the M3 muscarinic acetylcholine receptor (mAChR) has been a primary focus, emerging evidence highlights a significant role for the M5 subtype in this process. (S)-VU0637120, a selective M5 negative allosteric modulator (NAM), represents a critical chemical probe for dissecting the precise function of the M5 receptor in metabolic control. This technical guide provides an in-depth overview of the core pharmacology of M5 NAMs, relevant signaling pathways, and detailed experimental protocols for utilizing these tools to investigate metabolic diseases. Although direct metabolic studies using this compound are not yet widely published, this guide leverages data from the well-characterized and highly selective M5 NAM, ML375, as a proxy to illustrate its potential applications.
Mechanism of Action: M5 Receptor Signaling
The M5 muscarinic receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand acetylcholine (ACh), preferentially couples to the Gq/11 protein.[1][2] This initiates a downstream signaling cascade crucial for cellular responses, including the modulation of insulin secretion.
Activation of the Gq/11 protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.[4] DAG, in turn, activates protein kinase C (PKC), which further sensitizes the secretory machinery to Ca2+, enhancing insulin release.[1][4]
This compound, as a negative allosteric modulator, does not compete directly with acetylcholine at the orthosteric binding site. Instead, it binds to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby dampening the entire downstream signaling cascade. By selectively inhibiting M5 receptor activity, this compound allows researchers to isolate the specific contribution of this receptor subtype to metabolic processes.
Pharmacological Data: Selectivity and Potency
The utility of a chemical probe is defined by its potency and selectivity for the target of interest. While specific data for this compound in metabolic assays is emerging, the compound ML375 serves as an excellent benchmark for a selective M5 NAM. Its pharmacological profile underscores the ability to inhibit M5 receptors without significantly affecting other muscarinic subtypes, which is critical for attributing observed effects solely to M5 modulation.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| ML375 | Human M5 | Functional (Ca2+ Mobilization) | 300 | >100-fold vs M1, M2, M3, M4 | [5] |
| Rat M5 | Functional (Ca2+ Mobilization) | 790 | >38-fold vs M1, M2, M3, M4 | [5] | |
| Human M1, M2, M3, M4 | Functional (Ca2+ Mobilization) | >30,000 | - | [5] |
Table 1: Pharmacological profile of the selective M5 NAM, ML375.
Application in Metabolic Disease Research
The expression of M5 receptors on human pancreatic β-cells positions them as direct regulators of insulin secretion.[1][6] Studies have shown that endogenous acetylcholine released within the islet can stimulate β-cells via both M3 and M5 receptors.[1] Therefore, using an M5-selective NAM like this compound allows for the precise investigation of:
-
The specific contribution of M5 to glucose-stimulated insulin secretion (GSIS).
-
The potential interplay between M3 and M5 receptor signaling in β-cells.
-
The downstream effects of M5 inhibition on whole-body glucose homeostasis.
-
The therapeutic potential of modulating M5 activity for conditions like type 2 diabetes.
Key Experimental Protocols
The following protocols are foundational for investigating the role of M5 receptors in metabolic regulation using a selective NAM.
In Vitro Dynamic Insulin Secretion from Isolated Pancreatic Islets
This protocol allows for the high-resolution measurement of insulin secretion from isolated islets in response to various stimuli, providing insight into the direct effects of the M5 NAM on β-cell function.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from either human donors or rodents using established collagenase digestion and density gradient centrifugation methods.
-
Islet Culture: Culture isolated islets for 24-48 hours prior to the experiment to allow for recovery.
-
Perifusion System Setup:
-
Prepare a perifusion system with multiple channels, allowing for simultaneous testing of control and experimental conditions.
-
Maintain the system at 37°C and continuously gas the perifusion buffer (e.g., Krebs-Ringer Bicarbonate buffer, KRB) with 95% O2 / 5% CO2.
-
-
Islet Loading: Place a specific number of size-matched islets (e.g., 100-200 islet equivalents, IEQ) into each perifusion chamber.
-
Equilibration: Perifuse the islets with basal (low) glucose KRB (e.g., 2.8 mM glucose) for at least 60 minutes at a constant flow rate (e.g., 100 µL/min) to establish a stable baseline of insulin secretion.
-
Experimental Phase:
-
Baseline: Continue perifusion with basal glucose and collect fractions every 1-5 minutes for 10-20 minutes.
-
Stimulation: Switch to a high glucose KRB (e.g., 16.7 mM glucose) to induce GSIS. To test the effect of the M5 NAM, include the compound (e.g., this compound or ML375 at a final concentration of 1-10 µM) and/or a cholinergic agonist (e.g., Carbachol) in the perifusion buffer.
-
Fraction Collection: Collect effluent fractions at high frequency (e.g., every 1-2 minutes) to capture the biphasic insulin secretion profile.
-
Washout: Return to basal glucose KRB to allow secretion to return to baseline.
-
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using a sensitive method like an ELISA or radioimmunoassay.
-
Data Analysis: Plot insulin secretion rate over time. Quantify key parameters such as basal secretion, first-phase peak, second-phase total secretion, and the area under the curve (AUC). Compare these parameters between control and M5 NAM-treated groups.[7][8][9]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard method to assess how an organism handles a glucose load, providing a holistic view of insulin secretion and sensitivity. Incorporating an M5 NAM allows for the investigation of the receptor's role in whole-body glucose homeostasis.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6J mice (or a relevant disease model) to handling for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (Time 0) by tail tipping. Measure blood glucose using a standard glucometer.
-
Compound Administration: Administer the M5 NAM (e.g., ML375) or vehicle control via an appropriate route (e.g., intraperitoneal injection, i.p.). The dosage and timing should be based on the compound's pharmacokinetic profile. For a compound like ML375 with a long half-life, administration may occur 1-2 hours prior to the glucose challenge.
-
Glucose Challenge: At the designated time post-drug administration, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Glucose Measurement: Measure blood glucose at each time point.
-
Data Analysis: Plot blood glucose concentration versus time for both vehicle and M5 NAM-treated groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A significant difference in the AUC between groups would indicate a role for the M5 receptor in glucose tolerance.[10]
Expected Outcomes and Interpretation
-
In Vitro: Based on the known stimulatory role of cholinergic signaling, application of an M5 NAM like this compound is expected to reduce the potentiation of glucose-stimulated insulin secretion that is mediated by acetylcholine or other cholinergic agonists. This would manifest as a lower peak and/or reduced total insulin secretion during the stimulation phase in the perifusion assay compared to controls.
-
In Vivo: In an OGTT, inhibition of M5 receptors on β-cells could lead to a blunted insulin response to the glucose load. This would likely result in impaired glucose tolerance , characterized by a higher and more prolonged elevation of blood glucose levels following the glucose challenge in the M5 NAM-treated group compared to the vehicle group.
Conclusion and Future Directions
The M5 muscarinic receptor is a compelling, yet underexplored, target in the complex network regulating metabolic homeostasis. Selective M5 negative allosteric modulators, such as this compound and ML375, are invaluable tools for elucidating its specific functions. By using the protocols detailed in this guide, researchers can precisely probe the contribution of M5 signaling to insulin secretion and glucose control. Future studies should aim to characterize the metabolic phenotype of M5 receptor knockout mice, explore the receptor's role in different metabolic states (e.g., obesity and insulin resistance), and investigate the potential of M5-targeted therapeutics for the management of metabolic diseases.
References
- 1. Control of Insulin Secretion by Cholinergic Signaling in the Human Pancreatic Islet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. journals.ed.ac.uk [journals.ed.ac.uk]
- 6. Control of insulin secretion by cholinergic signaling in the human pancreatic islet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-375 maintains normal pancreatic α- and β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
(S)-VU0637120 and Its Effects on Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-VU0637120, also known as ML375, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is uniquely expressed on dopaminergic neurons in the midbrain, particularly in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), suggesting a significant role in modulating dopamine release and reward pathways.[1][3] While extensively investigated for its potential in treating substance use disorders, the direct effects of this compound on appetite regulation and energy homeostasis remain an emerging area of research. This technical guide synthesizes the current understanding of this compound, its mechanism of action, the known roles of the M5 receptor in reward and feeding behavior, and the potential implications for appetite regulation. We provide a compilation of available data, detail relevant experimental protocols, and present signaling pathway diagrams to facilitate further investigation in this field.
Introduction to this compound
This compound (ML375) was identified through a high-throughput screening effort as the first selective NAM for the M5 muscarinic acetylcholine receptor.[1] Its high selectivity for M5 over other muscarinic receptor subtypes (M1-M4) and its ability to cross the blood-brain barrier make it a valuable pharmacological tool for elucidating the physiological functions of the M5 receptor in the CNS.[1]
Table 1: Pharmacological Properties of this compound (ML375)
| Property | Value | Reference |
| Target | M5 Muscarinic Acetylcholine Receptor | [1][2] |
| Action | Negative Allosteric Modulator (NAM) | [1][2] |
| Human M5 IC50 | 300 nM | [1][3] |
| Rat M5 IC50 | 790 nM | [1] |
| Selectivity | >100-fold vs M1-M4 (IC50 > 30 µM) | [1] |
| CNS Penetration | High | [1] |
The M5 Receptor and Its Role in Reward and Motivation
The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins.[1] Its localization on dopaminergic neurons in the VTA and SNc, key components of the mesolimbic dopamine system, places it in a critical position to modulate reward, motivation, and reinforcement learning.[1][3]
Activation of M5 receptors is thought to potentiate dopamine release in downstream areas like the nucleus accumbens (NAc).[4] This modulation of the dopaminergic reward pathway is central to the reinforcing properties of drugs of abuse. Studies using M5 receptor knockout mice have shown reduced reinforcing effects of cocaine and morphine.[3] Furthermore, treatment with the M5 NAM, ML375, has been shown to attenuate the self-administration of cocaine, ethanol, and opioids in preclinical models.[5][6][7]
Effects of M5 Receptor Modulation on Feeding and Appetite
The link between the M5 receptor and the regulation of appetite is less direct than its role in drug reward. Appetite and feeding behavior are complex processes regulated by both homeostatic mechanisms (energy balance) and hedonic or reward-driven factors. The dopaminergic reward system, where the M5 receptor plays a modulatory role, is heavily implicated in the hedonic aspects of feeding, particularly the motivation to consume palatable foods.[1][2][8]
Preclinical Evidence
Direct studies investigating the effects of this compound on food intake and body weight are limited. However, some key findings from related research provide important insights:
-
M5 Knockout Mice: Studies on M5 receptor knockout (M5-/-) mice have shown no significant differences in food intake or body weight compared to wild-type littermates, suggesting that M5 receptor signaling may not be essential for basal homeostatic feeding.[3] This contrasts with the significant reductions observed in drug-seeking behaviors in these same animals.
-
ML375 and Sucrose Responding: In a study evaluating the effect of ML375 on oxycodone self-administration, the compound did not affect sucrose pellet-maintained responding on a progressive ratio schedule.[6][7] This finding suggests that M5 receptor antagonism may selectively reduce the motivation for potent reinforcers like drugs of abuse, with less impact on natural rewards like palatable food under certain conditions.
-
Cholinergic Modulation of Feeding: The broader cholinergic system in the nucleus accumbens is known to play a role in food-directed behaviors.[9] Blockade of muscarinic receptors in the NAc with non-selective antagonists like scopolamine has been shown to reduce food consumption.[10] However, these effects are not specific to the M5 receptor and may involve other muscarinic subtypes that are more broadly expressed.
Table 2: Summary of Preclinical Findings on M5 Modulation and Feeding Behavior
| Model/Compound | Experimental Paradigm | Key Findings | Reference |
| M5 Knockout Mice | Home cage feeding | No effect on food intake or body weight. | [3] |
| This compound (ML375) | Progressive ratio for sucrose pellets | Did not affect responding for sucrose pellets. | [6][7] |
| Scopolamine (non-selective muscarinic antagonist) | Intra-NAc infusion | Decreased food consumption. | [10] |
Signaling Pathways
M5 Receptor Signaling Cascade
The M5 receptor, upon binding acetylcholine, activates the Gq/11 G-protein. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the efficacy of acetylcholine-mediated signaling through this pathway.
Caption: M5 Receptor Signaling Pathway.
M5 Receptor Modulation of the Dopaminergic Reward Pathway and Appetite
The M5 receptor, located on VTA dopaminergic neurons, modulates the release of dopamine in the nucleus accumbens. This pathway is critical for processing reward and motivation, including that for palatable food. Negative allosteric modulation of the M5 receptor by this compound is hypothesized to dampen this dopamine release, thereby potentially reducing the motivation to seek and consume highly rewarding foods. This effect is thought to be more pronounced for artificial, potent reinforcers like drugs of abuse than for natural rewards.
Caption: M5 Modulation of the Dopamine Reward Pathway in Appetite.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of this compound's effects on appetite and metabolic parameters. Below are outlines of key experimental workflows.
In Vivo Rodent Food Intake and Body Weight Study
This protocol is designed to assess the acute and chronic effects of this compound on food consumption, water intake, and body weight in rodents.
Caption: Experimental Workflow for In Vivo Food Intake Study.
Methodology:
-
Animal Model: Male and female C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old.
-
Housing: Single housing in metabolic cages to allow for precise measurement of food and water intake and collection of urine and feces if needed.
-
Diet: Standard chow or a high-fat diet to assess effects on both homeostatic and hedonic feeding.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week before the start of the experiment.
-
Baseline Measurements: Food and water intake and body weight are recorded daily for 3-5 days to establish a stable baseline.
-
Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline) and administered via intraperitoneal (i.p.) or oral (p.o.) gavage. A vehicle control group is included.
-
Acute Study: Following a single dose of this compound or vehicle, food and water intake are measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Chronic Study: this compound or vehicle is administered daily for a period of 14 to 28 days. Food and water intake are measured daily, and body weight is measured weekly.
-
Data Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the effects of this compound to the vehicle control.
Progressive Ratio Schedule for Food Reward
This protocol assesses the motivation of an animal to work for a food reward, providing insights into the hedonic valuation of food.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with levers, a food pellet dispenser, and a house light.
-
Training:
-
Magazine Training: Animals are trained to retrieve food pellets from the dispenser.
-
Fixed Ratio (FR) Training: Animals are trained to press a lever for a food reward on a fixed ratio schedule (e.g., FR1, where one press yields one pellet), gradually increasing to FR5.
-
-
Progressive Ratio (PR) Testing:
-
Once stable responding is achieved on the FR schedule, animals are switched to a PR schedule.
-
On a PR schedule, the number of lever presses required to obtain each subsequent reward increases progressively.
-
The "breakpoint" is the highest number of lever presses an animal completes for a single reward before ceasing to respond for a set period. The breakpoint is a measure of the reinforcing efficacy of the food reward.
-
-
Drug Testing: Animals are treated with this compound or vehicle prior to the PR session, and the effect on the breakpoint is measured.
Future Directions and Conclusion
The selective M5 NAM this compound presents a unique tool to dissect the role of the M5 muscarinic receptor in complex behaviors. While current evidence strongly supports a role for M5 in modulating the rewarding effects of drugs of abuse, its direct impact on appetite and energy homeostasis is not yet fully understood. The lack of a significant phenotype in M5 knockout mice in terms of baseline feeding suggests that the M5 receptor may not be a primary regulator of homeostatic appetite. However, its influence on the dopaminergic reward system points to a potential role in modulating the intake of highly palatable, rewarding foods, a key factor in the development of obesity in an environment of readily available, energy-dense foods.
Future research should focus on:
-
Directly assessing the effects of this compound on food intake and body weight using detailed protocols such as those outlined above, including the use of different diets (standard chow vs. high-fat/high-sugar).
-
Investigating the impact of this compound on meal patterns , including meal size, duration, and frequency, to understand the behavioral mechanisms underlying any changes in food intake.
-
Exploring the interaction between M5 receptor signaling and known appetite-regulating pathways in the hypothalamus, including neuropeptidergic systems such as NPY/AgRP and POMC neurons.
-
Utilizing more complex behavioral paradigms , such as food choice and demand elasticity tasks, to further probe the role of M5 in the motivation for and economic value of different food rewards.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Protocol effectiveness of a nutritional intervention based on encouraging the consumption of unprocessed and minimally processed foods and the practice of physical activities for appropriate weight gain in overweight, adult, pregnant women: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Housing matters: Experimental variables shaping metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods and models for metabolic assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med-associates.com [med-associates.com]
- 9. Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Discovery and Development of (S)-VU0637120 (ML375): A First-in-Class Selective M5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of (S)-VU0637120, also known as ML375, the first selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. The identification of this compound emerged from a functional high-throughput screening campaign followed by extensive structure-activity relationship (SAR) optimization. This molecule has demonstrated sub-micromolar potency, high selectivity for the M5 receptor over other muscarinic subtypes, and central nervous system (CNS) penetration, making it a valuable pharmacological tool for investigating M5 receptor function and a potential lead for the development of novel therapeutics for CNS disorders such as schizophrenia and substance use disorder. This document provides a comprehensive overview of the synthesis, mechanism of action, key in vitro and in vivo experimental data, and detailed experimental protocols related to the development of this compound.
Introduction
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. While the roles of M1-M4 receptors are relatively well-characterized, the physiological functions of the M5 receptor have remained largely enigmatic due to a lack of selective pharmacological tools. The M5 receptor is of particular interest as it is the only muscarinic receptor subtype expressed on dopaminergic neurons in the substantia nigra pars compacta and the ventral tegmental area, key regions of the brain's reward circuitry. This localization suggests a potential role for M5 in modulating dopamine release and, consequently, in the pathophysiology of conditions like schizophrenia and addiction.
The development of subtype-selective ligands for muscarinic receptors has been challenging due to the highly conserved orthosteric binding site for acetylcholine. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising strategy to achieve subtype selectivity. This compound (ML375) was identified as the first potent and selective negative allosteric modulator of the M5 receptor, providing a critical tool to probe the function of this receptor subtype.[1]
Discovery and Synthesis
The discovery of this compound was the result of a multi-step process involving high-throughput screening and subsequent chemical optimization.
High-Throughput Screening (HTS)
A functional high-throughput screen was conducted to identify compounds that inhibit the M5 receptor. The assay utilized a cell line stably expressing the human M5 receptor and measured changes in intracellular calcium levels upon receptor activation. This calcium mobilization assay is a robust method for detecting the activity of Gq-coupled receptors like M5.[2][3]
Synthesis of this compound (ML375)
The chemical synthesis of this compound involves a multi-step sequence starting from 2-(4-chlorobenzoyl)benzoic acid. The racemic core is first synthesized, followed by chiral separation to isolate the biologically active (S)-enantiomer.[1]
Experimental Protocol: Synthesis of Racemic 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one [1]
-
Step 1: Synthesis of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one. A mixture of 2-(4-chlorobenzoyl)benzoic acid (5.21 g, 20.0 mmol) and ethylenediamine (2.67 mL, 40.0 mmol) in toluene (30 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g). The reaction mixture is heated to reflux with a Dean-Stark trap to remove water for 4 hours. After cooling, the mixture is dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by chromatography.
-
Step 2: Acylation. To a solution of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (15 mg, 0.053 mmol) and diisopropylethylamine (18 μL, 0.105 mmol) in dichloromethane (0.53 mL), 3,4-difluorobenzoyl chloride (9.9 μL, 0.079 mmol) is added. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with methanol and concentrated. The crude product is purified by preparative liquid chromatography to yield the racemic product.
Experimental Protocol: Chiral Separation [1]
The racemic mixture is resolved into its individual enantiomers using chiral supercritical fluid chromatography (SFC).
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the M5 receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site and, in doing so, reduces the affinity and/or efficacy of the endogenous ligand.
The M5 receptor is a Gq-coupled GPCR. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response. As a negative allosteric modulator, this compound attenuates this signaling cascade.
In Vitro Characterization
Potency and Selectivity
The potency and selectivity of this compound were determined using in vitro functional assays. The compound displays sub-micromolar potency at the human M5 receptor and excellent selectivity over the other human muscarinic receptor subtypes (M1-M4).[1]
| Receptor | IC50 (nM) |
| Human M5 | 300 |
| Rat M5 | 790 |
| Human M1 | > 30,000 |
| Human M2 | > 30,000 |
| Human M3 | > 30,000 |
| Human M4 | > 30,000 |
| Table 1: In Vitro Potency and Selectivity of this compound [1] |
Experimental Protocols
Calcium Mobilization Assay
This assay was used for the high-throughput screen and for determining the IC50 values.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are plated in 384-well microplates and grown to confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated for a specified period.
-
Agonist Stimulation: An M5 receptor agonist (e.g., carbachol) is added to the wells to stimulate the receptor.
-
Fluorescence Reading: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
Electrophysiology Assay
Patch-clamp electrophysiology can be used to further characterize the modulatory effects of this compound on M5 receptor-mediated ion channel activity.
-
Cell Preparation: Cells expressing the M5 receptor are prepared for patch-clamp recording.
-
Whole-Cell Recording: The whole-cell patch-clamp configuration is established to measure membrane currents.
-
Agonist Application: An M5 agonist is applied to the cell to elicit a current response.
-
NAM Application: this compound is co-applied with the agonist to determine its effect on the agonist-induced current.
-
Data Acquisition and Analysis: The current amplitudes are measured and analyzed to quantify the negative allosteric modulation.
In Vivo Characterization
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in rats and monkeys to assess its suitability for in vivo studies. The compound exhibits good CNS penetration.[1]
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio |
| Rat | 10 | p.o. | 80 | 1200 | 45000 | 2.5 |
| Monkey | 3 | p.o. | 10 | 800 | 8000 | N/A |
| Table 2: Pharmacokinetic Parameters of this compound [4] |
In Vivo Efficacy
The central effects of this compound have been investigated in preclinical models of drug addiction. For instance, it has been shown to reduce cocaine self-administration in rats, suggesting that M5 receptor modulation may be a viable therapeutic strategy for substance use disorders.[5]
Experimental Protocol: Cocaine Self-Administration in Rats [5]
-
Animal Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.
-
Training: Rats are trained to self-administer cocaine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine.
-
Drug Administration: this compound is administered to the rats prior to the self-administration session.
-
Data Collection: The number of lever presses and cocaine infusions are recorded during the session.
-
Data Analysis: The effect of this compound on cocaine self-administration is determined by comparing the number of infusions in treated versus vehicle-treated animals.
Logical Workflow for Discovery
The discovery of this compound followed a logical and systematic drug discovery process.
Conclusion
This compound (ML375) represents a landmark achievement in muscarinic receptor pharmacology as the first selective M5 negative allosteric modulator. Its discovery has provided the scientific community with a crucial tool to dissect the physiological and pathophysiological roles of the M5 receptor, particularly in the context of CNS disorders. The data presented in this technical guide highlight its potent and selective in vitro profile, as well as its promising in vivo activity in preclinical models. Further research with this compound and its analogs will undoubtedly continue to shed light on the therapeutic potential of targeting the M5 muscarinic receptor.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-VU0637120: A Technical Guide for its Application as a Selective Y4 Receptor Negative Allosteric Modulator in GPCR Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU0637120 is a first-in-class, selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R).[1][2] As a tool compound, it offers a valuable resource for investigating the physiological roles of the Y4R and for the development of novel therapeutics targeting metabolic diseases such as obesity.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and the relevant signaling pathways.
Core Properties of this compound
This compound acts as an antagonist at the Y4 receptor, effectively diminishing the binding response of the endogenous ligand, pancreatic polypeptide (PP).[3] It binds to an allosteric site located within the transmembrane core of the Y4R, distinct from the orthosteric binding site of PP.[1][2]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Receptor/Assay Condition | Reference |
| IC50 | 2.7 µM | Human Y4 Receptor / Calcium Mobilization Assay | [3] |
| KB | 300 - 400 nM | Human Y4 Receptor / Allosteric Site Binding | [3] |
Signaling Pathways of the Neuropeptide Y4 Receptor
The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this pathway by endogenous ligands like Pancreatic Polypeptide (PP) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently leads to an increase in intracellular calcium concentrations. This compound, as a negative allosteric modulator, attenuates these signaling cascades initiated by the endogenous agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (S)-VU0637120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-VU0637120 is a pioneering pharmacological tool, identified as the first selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R). This document provides a comprehensive in vitro characterization of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Pharmacological Profile of this compound
This compound acts as a negative allosteric modulator, binding to a site on the Y4 receptor distinct from the orthosteric binding site of the endogenous ligand, pancreatic polypeptide (PP). This allosteric binding results in a reduction of the receptor's response to PP.
Quantitative Pharmacological Data
The in vitro potency and binding affinity of this compound have been determined through various functional and binding assays.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 2.7 µM | Functional Antagonism | Not Specified | Inhibition of pancreatic polypeptide-induced response. |
| Kb | 300-400 nM | Allosteric Binding | Not Specified | Determined from the allosteric modulation of endogenous ligand binding. |
Neuropeptide Y4 Receptor Signaling
The neuropeptide Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the Y4 receptor by its endogenous ligand, pancreatic polypeptide, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+) mobilization. This compound, as a negative allosteric modulator, attenuates these signaling cascades in the presence of an agonist.
Y4 Receptor Signaling Pathway Diagram
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize this compound.
Cell Culture
-
Cell Line: HEK293 or CHO cells stably expressing the human neuropeptide Y4 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
cAMP Accumulation Assay (for Gi Signaling)
This assay measures the inhibition of forskolin-stimulated cAMP production to determine the Gi-coupling activity of the Y4 receptor and the inhibitory effect of this compound.
Materials:
-
HEK293-hY4R cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Pancreatic Polypeptide (PP)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
Procedure:
-
Seed HEK293-hY4R cells in a 384-well white opaque plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at room temperature.
-
Add a sub-maximal concentration of PP (e.g., EC20 or EC50) in the presence of a fixed concentration of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
-
Data are normalized to the forskolin-only response (100%) and basal levels (0%). IC50 values are calculated using a non-linear regression analysis.
Intracellular Calcium Mobilization Assay (for Gq Signaling)
This assay measures changes in intracellular calcium concentration to assess the Gq-coupling of the Y4 receptor and the modulatory effect of this compound.
Materials:
-
CHO-hY4R cells
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Pancreatic Polypeptide (PP)
-
This compound
Procedure:
-
Seed CHO-hY4R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM (e.g., 2 µM) in the presence of probenecid (e.g., 2.5 mM) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at room temperature.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add varying concentrations of PP and continue to monitor fluorescence intensity over time.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. Data are analyzed to determine the effect of this compound on the agonist-induced calcium response.
Experimental Workflow Diagram
Summary and Conclusion
This compound is a valuable research tool for probing the function of the neuropeptide Y4 receptor. Its characterization as a selective negative allosteric modulator provides a means to dissect the physiological and pathological roles of Y4R signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug discovery to further investigate the therapeutic potential of modulating the Y4 receptor.
Methodological & Application
Application Notes for (S)-VU0637120: A Cell-Based Assay Protocol
(S)-VU0637120 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound and other M1 PAMs. The described assay measures the potentiation of the acetylcholine (ACh)-induced calcium mobilization in cells stably expressing the human M1 receptor.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in neurological and psychiatric disorders. Positive allosteric modulators of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, thereby offering greater selectivity and a reduced side-effect profile compared to orthosteric agonists.
This protocol outlines a fluorescence-based calcium mobilization assay, a common and robust method for characterizing M1 PAMs.[1][2][3] The assay involves the use of Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.[1][4] The potentiation of an EC20 concentration of acetylcholine-induced intracellular calcium release by this compound is quantified using a calcium-sensitive fluorescent dye.
Principle of the Assay
M1 receptors primarily couple through Gq/11 proteins, which activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected by fluorescent indicators. M1 PAMs, such as this compound, bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine, resulting in a greater release of intracellular calcium. This potentiation is the basis for quantifying the activity of the PAM.
Data Presentation
The following table summarizes typical quantitative data and experimental parameters for a cell-based M1 PAM assay.
| Parameter | Typical Value/Range | Reference |
| Cell Line | CHO cells stably expressing human M1 mAChR | [1] |
| Seeding Density | 40,000 - 60,000 cells/well (96-well plate) | [2] |
| Agonist | Acetylcholine (ACh) or Carbachol (CCh) | [1][3] |
| Agonist Concentration | EC20 (sub-maximal concentration) | [1][2][3] |
| Calcium Indicator Dye | Fluo-4 AM or Fluo-8 | [1][2] |
| Dye Loading Conditions | 45-60 minutes at 37°C | [2] |
| This compound Concentration Range | 1 nM to 30 µM (example) | |
| Incubation with PAM | 1.5 - 2.5 minutes prior to agonist addition | [2][3] |
| Signal Detection | Fluorescence plate reader (e.g., FLIPR, FlexStation) | [2] |
| Primary Endpoint | Fold-potentiation of EC20 ACh response | |
| Secondary Endpoint | PAM EC50 (concentration of PAM giving 50% of its maximal potentiation) | [4] |
Experimental Protocol
This protocol details the methodology for a calcium mobilization assay to determine the potency and efficacy of this compound as an M1 PAM.
Materials and Reagents
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor (hM1)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Acetylcholine (ACh) chloride
-
This compound
-
Fluo-4 AM or Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
96-well, black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated liquid handling capabilities
Procedure
-
Cell Culture and Plating:
-
Culture the hM1-CHO cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium, wash with PBS, and detach the cells using a suitable non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Dilute the cells to a final concentration of 4 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (40,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for testing.
-
Prepare a stock solution of acetylcholine in assay buffer. Determine the EC20 concentration of acetylcholine for this cell line in a separate experiment. Prepare a working solution of acetylcholine at the EC20 concentration in assay buffer.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, and then diluting in assay buffer to the final working concentration (e.g., 2 µM).[2]
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.[2]
-
-
Calcium Mobilization Assay:
-
After incubation, remove the dye loading solution and wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the various concentrations of this compound (or vehicle control) to the appropriate wells.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Pre-incubate the cells with the compound for 1.5 to 2.5 minutes.[2][3]
-
Add 25 µL of the EC20 acetylcholine solution to each well using the instrument's automated liquid handling.
-
Immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after the addition of acetylcholine.
-
Normalize the data to the response of the vehicle control (EC20 ACh alone).
-
Plot the fold-potentiation as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and the maximum potentiation.
-
Visualization
Signaling Pathway
Caption: M1 PAM Signaling Pathway
Experimental Workflow
Caption: M1 PAM Calcium Mobilization Assay Workflow
References
- 1. AID 588819 - Fluorescence-based cell-based primary high throughput screening assay to identify positive allosteric modulators (PAMs) of the human M1 muscarinic receptor (CHRM1). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-VU0637120 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU0637120 is a selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) critically involved in the regulation of appetite, energy homeostasis, and gastrointestinal motility. The endogenous ligand for Y4R is pancreatic polypeptide (PP). As a NAM, this compound binds to an allosteric site on the Y4R, distinct from the orthosteric binding site of PP, and reduces the affinity and/or efficacy of the endogenous ligand.[1][2] Radioligand binding assays are essential for characterizing the interaction of compounds like this compound with the Y4R, enabling the determination of their binding affinity and selectivity. These application notes provide detailed protocols for the use of this compound in competitive radioligand binding assays.
Data Presentation
The pharmacological profile of this compound and the binding characteristics of standard Y4R ligands are summarized below. Quantitative data from radioligand binding assays are crucial for comparing the potency and selectivity of novel compounds.
Table 1: Pharmacological Profile of this compound
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human Y4R | Functional Antagonism | IC₅₀ | 2.7 µM | [1][2] |
Table 2: Representative Binding Affinities of Ligands at Neuropeptide Y Receptors
This table illustrates the typical data obtained from radioligand binding assays for Y4R-selective compounds, highlighting the importance of assessing selectivity against other NPY receptor subtypes.
| Ligand | Receptor | Radioligand | Kᵢ (nM) |
| Pancreatic Polypeptide (human) | Human Y4R | [¹²⁵I]-PYY | 0.03 |
| Peptide YY (human) | Human Y4R | [¹²⁵I]-PYY | 0.15 |
| Neuropeptide Y (human) | Human Y4R | [¹²⁵I]-PYY | 1.8 |
| Compound Example 1 | Human Y1R | [¹²⁵I]-PYY | >1000 |
| Compound Example 1 | Human Y2R | [¹²⁵I]-PYY | >1000 |
| Compound Example 1 | Human Y4R | [¹²⁵I]-PYY | 5.2 |
| Compound Example 1 | Human Y5R | [¹²⁵I]-PYY | 850 |
Signaling Pathways
The Y4 receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the receptor by an agonist, such as pancreatic polypeptide, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4R can also couple to Gαq, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as a negative allosteric modulator, would be expected to attenuate these signaling events in the presence of an agonist.
Caption: Neuropeptide Y4 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells (e.g., CHO-K1 or HEK293 cells stably expressing human Y4R)
-
Cell Culture: Culture cells expressing the human Y4R to ~90% confluency in appropriate media.
-
Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into fresh, ice-cold PBS and transfer to a centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the suspension using a Dounce homogenizer or a polytron.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and intact cells.
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh binding buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from the Y4R.
Materials:
-
Membrane Preparation: Membranes from cells expressing Y4R (Protocol 1).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-Pancreatic Polypeptide ([¹²⁵I]-PP).
-
Test Compound: this compound.
-
Non-Specific Binding Control: High concentration of unlabeled Pancreatic Polypeptide (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: Low-binding plates are recommended.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter and Fluid.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL membrane preparation, 50 µL radioligand ([¹²⁵I]-PYY at a concentration near its Kₔ, e.g., 50 pM), and 100 µL binding buffer.
-
Non-Specific Binding (NSB): 50 µL membrane preparation, 50 µL radioligand, 50 µL non-specific binding control (1 µM PP), and 50 µL binding buffer.
-
Competition Binding: 50 µL membrane preparation, 50 µL radioligand, and 100 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter mat according to the manufacturer's instructions (e.g., in a microwave or oven).
-
Counting: Place the dried filter mat in a sample bag with scintillation fluid or melt-on scintillator sheets and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Application Notes and Protocols for Calcium Imaging with (S)-VU0637120
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU0637120 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq signaling pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in intracellular calcium can be detected using fluorescent calcium indicators, making calcium mobilization assays a robust method for studying the activity of M1 receptor modulators like this compound.
These application notes provide a detailed protocol for a calcium imaging assay to characterize the activity of this compound on the M1 receptor.
Data Presentation
The following tables summarize the typical quantitative data obtained from a calcium mobilization assay with an M1 receptor PAM. Note that the specific values for this compound should be determined empirically, and the data below for other M1 PAMs are provided for illustrative purposes.
Table 1: Potency of M1 PAMs in a Calcium Mobilization Assay
| Compound | PAM EC50 (nM) | Agonist EC50 (nM) | Reference Compound |
| PF-06764427 | 30 ± 3 | 610 ± 14 | Ago-PAM |
| MK-7622 | 16 ± 4 | 2930 ± 95 | Ago-PAM |
| VU0453595 | 2140 ± 436 | >10,000 | Pure PAM |
| This compound | To be determined | To be determined | Expected Pure PAM |
Data for PF-06764427, MK-7622, and VU0453595 are from literature sources and are provided as examples.[1]
Table 2: Effect of M1 PAMs on Orthosteric Agonist Potency
| PAM Compound | Orthosteric Agonist | Fold-Shift of Agonist EC50 |
| VU0090157 | Acetylcholine | >5-fold |
| This compound | Acetylcholine/Carbachol | To be determined |
Data for VU0090157 is from a literature source and is provided as an example.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-hM1).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution in DMSO.
-
Orthosteric Agonist: Acetylcholine (ACh) or Carbachol (CCh). Prepare a fresh stock solution in assay buffer for each experiment.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester). Prepare a stock solution in DMSO.
-
Pluronic F-127: Prepare a 10% (w/v) stock solution in DMSO to aid in Fluo-4 AM loading.
-
Probenecid: Prepare a stock solution in assay buffer to inhibit organic anion transporters, which can extrude the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FDSS).
Cell Preparation
-
Cell Seeding:
-
Culture CHO-hM1 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 20 µL of culture medium.[2]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading
-
Prepare Dye Loading Solution:
-
For 10 mL of dye loading solution, add 20 µL of 1 mM Fluo-4 AM stock solution and 100 µL of 10% Pluronic F-127 to 10 mL of assay buffer. If using probenecid, add it to the final desired concentration (typically 2.5 mM).
-
Vortex the solution thoroughly.
-
-
Load Cells with Dye:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Wash Cells:
-
After incubation, gently wash the cells twice with 20 µL of assay buffer to remove extracellular dye.
-
After the final wash, leave 20 µL of assay buffer in each well.
-
Calcium Mobilization Assay
This protocol is designed for a fluorescence plate reader with integrated liquid handling.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a 2x final concentration.
-
Prepare the orthosteric agonist (e.g., acetylcholine) at a 10x final concentration corresponding to its EC20 value (the concentration that gives 20% of the maximal response). The EC20 value should be determined in a separate agonist concentration-response experiment.
-
-
Assay Protocol:
-
Allow the cell plate and compound plates to equilibrate to room temperature.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to read fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
-
PAM Addition: The instrument will automatically add 20 µL of the 2x this compound solution (or vehicle) to the wells.
-
Incubation: Incubate for 1.5 - 5 minutes.[3]
-
Agonist Addition: The instrument will then add 5 µL of the 10x acetylcholine (EC20) solution.
-
Signal Reading: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Data Analysis
-
Normalization:
-
For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0) to obtain the F/F0 ratio.
-
Alternatively, subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
-
Concentration-Response Curves:
-
Plot the peak fluorescence response (or the area under the curve) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 of this compound as a PAM.
-
-
Fold-Shift Analysis:
-
To determine the effect of this compound on the potency of the orthosteric agonist, perform full agonist concentration-response curves in the absence and presence of a fixed concentration of this compound (e.g., its EC50 or a saturating concentration).
-
Calculate the fold-shift by dividing the EC50 of the agonist in the absence of the PAM by the EC50 of the agonist in the presence of the PAM.
-
Conclusion
This document provides a comprehensive protocol for conducting a calcium imaging assay to characterize the M1 PAM activity of this compound. By following these procedures, researchers can obtain reliable and quantitative data on the potency and efficacy of this compound, which is crucial for its further development as a potential therapeutic agent. It is important to empirically determine the optimal concentrations of both the orthosteric agonist and this compound to achieve robust and reproducible results.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of M1 Positive Allosteric Modulators in Mouse Models
Disclaimer: Specific in vivo dosing protocols and quantitative data for (S)-VU0637120 are not available in the public domain. The following application notes and protocols are based on published studies of structurally and functionally similar M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is imperative to perform dose-range finding and tolerability studies for any new compound, including this compound, before commencing efficacy studies.
Introduction
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive functions such as learning and memory.[1][2][3] M1 PAMs enhance the receptor's response to the endogenous ligand, acetylcholine, and are being investigated as potential therapeutics for cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] This document provides detailed protocols for the in vivo administration of M1 PAMs in mouse models, based on data from analogous compounds.
Quantitative Data Summary
The following table summarizes dosing information for various M1 PAMs used in preclinical mouse and rat models. This data can be used as a starting point for designing studies with this compound.
| Compound Name | Animal Model | Dose Range | Route of Administration | Vehicle | Efficacy Model | Reference |
| VU0453595 | Mouse | Up to 100 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 | Behavioral Convulsion Assay | [1] |
| MK-7622 | Mouse | 30 - 100 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 | Behavioral Convulsion Assay | [1] |
| MK-7622 | Rat | 0.3 - 10 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Novel Object Recognition | [1] |
| VU0453595 | Rat | 0.3 - 10 mg/kg | Oral (p.o.) | 20% β-cyclodextrin | Novel Object Recognition | [1] |
| VU0486846 | Mouse | 10 mg/kg/day | In drinking water | Water | Alzheimer's Disease Model (APPswe/PSEN1ΔE9) | [3][4] |
| VU0486846 | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 | Adverse Effect Liability | [5] |
| VU0486846 | Rat | 56.6 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 | Adverse Effect Liability | [5] |
| BQCA | Mouse | Not Specified | Not Specified | Not Specified | Schizophrenia Models | [6] |
| M1 PAMs (General) | Mouse | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in water | Locomotor Activity | [7] |
Experimental Protocols
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of the compound. Based on studies with similar M1 PAMs, several vehicle options are available.
Protocol 3.1.1: 10% Tween 80 in Saline
-
To a sterile container, add 10 ml of Tween 80.
-
Add 90 ml of sterile saline (0.9% NaCl) to the container.
-
Mix thoroughly by vortexing or stirring until a homogenous solution is formed.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required.
Protocol 3.1.2: 0.5% Methylcellulose in Water
-
Heat a volume of purified water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose per 100 ml of water while stirring vigorously to prevent clumping.
-
Once the methylcellulose is dispersed, remove the solution from the heat and continue to stir until it cools to room temperature.
-
The solution will become more viscous as it cools. Store at 4°C.
Protocol 3.1.3: 20% β-cyclodextrin in Water
-
To a sterile container, add 20 g of β-cyclodextrin per 100 ml of purified water.
-
Stir the solution at room temperature until the β-cyclodextrin is completely dissolved. This may take some time.
-
The final solution should be clear and can be sterile-filtered if necessary.
Compound Formulation
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the mice.
-
Weigh the calculated amount of the compound.
-
Add a small amount of the chosen vehicle to the compound and triturate to form a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure the compound is fully dissolved or suspended. Sonication may be used to aid dissolution if necessary.
Administration Routes
The choice of administration route will depend on the desired pharmacokinetic profile of the compound.
Protocol 3.3.1: Intraperitoneal (i.p.) Injection
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the formulation slowly. The typical injection volume for a mouse is 10 ml/kg.[7]
Protocol 3.3.2: Oral Gavage (p.o.)
-
Restrain the mouse securely.
-
Use a flexible or rigid gavage needle of appropriate size for the mouse.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the formulation directly into the stomach. The typical gavage volume for a mouse is 2-3 ml.
Signaling Pathway and Experimental Workflow Diagrams
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor.
Caption: M1 Muscarinic Receptor Signaling Pathway.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using an M1 PAM in a mouse model.
Caption: General In Vivo Experimental Workflow.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-VU0637120 and other M1 Muscarinic Receptor Positive Allosteric Modulators in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the characterization of Positive Allosteric Modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), with a focus on in vitro experimental design. While specific data for "(S)-VU0637120" is not extensively available in public literature, the provided protocols and concentration ranges for other well-characterized M1 PAMs, such as VU0453595 and VU0486846, offer a robust starting point for experimental work. M1 mAChRs are Gq-coupled receptors primarily involved in cognitive function, making them a key target for the treatment of neurological disorders like Alzheimer's disease and schizophrenia.[1][2][3] PAMs offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand acetylcholine (ACh), rather than directly activating the receptor, which may offer a more nuanced and safer pharmacological profile.[1]
Mechanism of Action and Signaling Pathway
M1 mAChR PAMs bind to an allosteric site on the receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh. The primary signaling cascade initiated by M1 receptor activation is through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Data Presentation: In Vitro Concentrations of M1 PAMs
The following tables summarize the effective concentrations of representative M1 PAMs in common in vitro assays. These values can serve as a guide for designing experiments with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
Table 1: Calcium Mobilization Assays
| Compound | Cell Line | Assay Type | EC50 (PAM activity) | Agonist Activity (EC50) | Reference |
| VU0453595 | CHO-K1 expressing rat M1 | Calcium Mobilization | 2140 nM | >10 µM | [4] |
| VU0486846 | CHO-K1 expressing human M1 | Calcium Mobilization | 310 nM | 4.5 µM (weak partial) | [5] |
| VU0486846 | CHO-K1 expressing rat M1 | Calcium Mobilization | 250 nM | 5.6 µM (weak partial) | [5] |
| VU319 | CHO-K1 expressing human M1 | Calcium Mobilization | 492 nM | >30 µM | [6] |
EC50 values for PAM activity are typically determined in the presence of a sub-maximal concentration (e.g., EC20) of acetylcholine.
Table 2: Electrophysiology Studies
| Compound | Preparation | Assay | Concentration Used | Effect | Reference |
| VU0453595 | Mouse prefrontal cortex slices | Field potential recording | 10 µM | Potentiated CCh-induced long-term depression | [7] |
| VU0453595 | Mouse medium spiny neurons | Whole-cell patch clamp | 3 µM | Induced a transient increase in excitability | [8] |
| PF-06764427 | Mouse prefrontal cortex slices | Whole-cell patch clamp | 1 µM | Increased frequency of spontaneous excitatory postsynaptic currents | [4] |
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary functional screen for M1 PAMs, as it directly measures the downstream consequence of Gq/11 activation.
Objective: To determine the potency (EC50) of a test compound as a positive allosteric modulator of the M1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or rat M1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Pluronic F-127.
-
Test compound (this compound) and a reference M1 PAM.
-
Acetylcholine (ACh).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed M1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in assay buffer. To assess PAM activity, also prepare a solution of ACh at a concentration that gives a submaximal response (EC20), which needs to be predetermined.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound dilutions to the plate and incubate for a specified time (e.g., 1.5 - 15 minutes) at room temperature.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Add the ACh solution (at EC20 concentration) to the wells and continue to record the fluorescence signal for 1-2 minutes.
-
To determine agonist activity, add the test compound without the presence of ACh.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Electrophysiology
Electrophysiological recordings in brain slices provide a more physiologically relevant context to assess the effects of M1 PAMs on neuronal activity.
Objective: To evaluate the effect of a test compound on synaptic transmission and neuronal excitability in a native brain circuit.
Materials:
-
Rodent brain slices containing a region of interest (e.g., prefrontal cortex, hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording electrodes (patch pipettes and field potential electrodes).
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
Test compound (this compound).
-
Orthosteric agonist (e.g., Carbachol, CCh).
Protocol (Whole-Cell Patch Clamp):
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from a rodent and maintain them in a holding chamber with oxygenated aCSF.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest (e.g., a pyramidal neuron in layer V of the prefrontal cortex).
-
-
Baseline Recording:
-
Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for a stable period (e.g., 5-10 minutes).
-
-
Compound Application:
-
Bath-apply the test compound at the desired concentration (e.g., 1-10 µM) and continue recording.
-
To assess PAM activity, the compound can be co-applied with a low concentration of an orthosteric agonist.
-
-
Data Analysis:
-
Analyze changes in the frequency and amplitude of sEPSCs before and after compound application.
-
An increase in sEPSC frequency is indicative of enhanced neuronal excitability.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound and other novel M1 muscarinic receptor PAMs. By leveraging the data from well-studied compounds and employing the detailed methodologies for calcium mobilization and electrophysiology, researchers can effectively determine the pharmacological profile of new M1 PAMs and advance the development of novel therapeutics for cognitive disorders. It is crucial to empirically determine the optimal concentrations and experimental conditions for each new compound and assay system.
References
- 1. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of Y4 Receptor with (S)-VU0637120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Western blot analysis of the Neuropeptide Y4 receptor (Y4R) and the examination of the effects of the selective Y4R antagonist, (S)-VU0637120. This document outlines the necessary reagents, experimental procedures, and data interpretation for assessing Y4R protein expression and its modulation.
Introduction
The Neuropeptide Y4 receptor (Y4R), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in metabolic disease research due to its role in regulating food intake and energy homeostasis. This compound is a selective antagonist of Y4R, binding to an allosteric site on the receptor.[1][2][3] Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, such as Y4R, in cell or tissue samples. This protocol details the immunodetection of Y4R and can be adapted to study the effects of this compound on receptor expression or downstream signaling pathways.
Data Presentation
The following tables represent hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Y4R protein expression in a cell line endogenously or recombinantly expressing the receptor. The data is presented as a relative density of the Y4R band normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Total Y4R Expression
| Treatment Group | This compound Concentration (µM) | Mean Relative Y4R Band Density (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| Treatment 1 | 1 | 0.95 | 0.10 |
| Treatment 2 | 2.7 | 0.88 | 0.09 |
| Treatment 3 | 5 | 0.75 | 0.12 |
| Treatment 4 | 10 | 0.62 | 0.11 |
Note: This is representative data. Actual results may vary based on the experimental system. The IC50 value for this compound in reducing the binding of its endogenous ligand is 2.7 µM.[1][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Y4R signaling pathway and the general workflow for the Western blot analysis.
Caption: Y4 Receptor Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Y4R.
Materials and Reagents
-
Cell Culture: Y4R-expressing cells (e.g., HEK293-Y4R, CHO-Y4R, or a relevant endogenous cell line)
-
Treatment: this compound (MedChemExpress or other supplier)
-
Lysis Buffer: RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or components for hand-casting gels.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Validated anti-Y4R antibody.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
1. Cell Culture and Treatment 1.1. Seed Y4R-expressing cells in appropriate culture vessels and grow to 70-80% confluency. 1.2. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). 1.3. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
2. Cell Lysis 2.1. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.5. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA assay or a similar method, following the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE 4.1. Prepare protein samples by adding Laemmli sample buffer and heating at 70-95°C for 5-10 minutes. Note: For some GPCRs, boiling can cause aggregation; optimization may be required.[5] 4.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. 4.3. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. 5.2. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking 6.1. Wash the membrane briefly with TBST. 6.2. Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
7. Antibody Incubation 7.1. Incubate the membrane with the primary anti-Y4R antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically. 7.2. Wash the membrane three times for 5-10 minutes each with TBST. 7.3. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. 7.4. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis 8.1. Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane. 8.2. Capture the chemiluminescent signal using a digital imager or X-ray film. 8.3. Quantify the band intensities using densitometry software (e.g., ImageJ). 8.4. Normalize the Y4R band intensity to a loading control protein (e.g., β-actin, GAPDH) to correct for loading variations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Internalization of pancreatic polypeptide Y4 receptors: correlation of receptor intake and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preparation of (S)-VU0637120 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of (S)-VU0637120, a selective neuropeptide Y4 receptor (Y4R) allosteric antagonist. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various research applications.
Compound Information
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N₃O₅S₂ | Axon Medchem |
| Molecular Weight | 397.47 g/mol | Axon Medchem |
| CAS Number | 1214099-39-4 | AOBIOUS |
| Solubility | Soluble in DMSO | AOBIOUS |
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Protocol for a 10 mM Stock Solution
-
Safety First: Don appropriate PPE before handling the compound and solvent. It is recommended to perform these steps in a chemical fume hood.
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.97 mg of the compound.
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For a 10 mM (0.010 mol/L) stock solution using 3.97 mg (0.00397 g) of this compound:
Volume (L) = 0.00397 g / (397.47 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the tube or vial containing the weighed this compound powder.
-
Cap the tube or vial securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage and Handling:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed tubes or vials at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot at room temperature and vortex briefly before making further dilutions in your desired experimental buffer or medium. It is advisable to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent-induced toxicity.[1]
-
Dilution Calculations
For preparing working solutions from the 10 mM stock, the following formula can be used:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:
(10,000 µM) * V₁ = (100 µM) * (1 mL) V₁ = (100 µM * 1 mL) / 10,000 µM V₁ = 0.01 mL = 10 µL
Therefore, you would add 10 µL of the 10 mM stock solution to 990 µL of your experimental buffer or medium.
Signaling Pathway Context
This compound acts as a selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R), a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.
Caption: Simplified Y4 receptor signaling pathway.
By following these detailed protocols and understanding the context of this compound's mechanism of action, researchers can confidently prepare and utilize this compound in their studies.
References
Application Notes and Protocols for (S)-VU0637120 Administration in Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU0637120 is a potent and selective positive allosteric modulator (PAM) of the M₅ muscarinic acetylcholine receptor. While direct studies on its effects on food intake are not yet available, the M₅ receptor's strategic localization in brain regions associated with reward and motivation, particularly the dopamine reward pathway, suggests a potential role in modulating feeding behaviors, especially those driven by palatability and pleasure (hedonic feeding).[1][2][3][4] This document provides detailed application notes and experimental protocols to guide researchers in designing and conducting studies to investigate the effects of this compound and other M₅ modulators on food intake.
The M₅ receptor is expressed on dopaminergic neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry.[1][5][6] Activation of this pathway is associated with the pleasurable and motivational aspects of food consumption.[1][3][4] Therefore, positive allosteric modulation of M₅ receptors by compounds like this compound could potentially amplify dopamine signaling in response to food-related cues, thereby influencing food preference, motivation, and consumption. Conversely, negative allosteric modulators (NAMs) of the M₅ receptor, such as ML375, have been shown to attenuate reward-seeking behaviors for substances of abuse without affecting sucrose self-administration, suggesting a nuanced role in reward processing.[7][8][9]
These protocols are designed to be adaptable for investigating both M₅ PAMs and NAMs to elucidate the precise role of the M₅ receptor in the complex regulation of appetite and feeding behavior.
Data Presentation
As no direct quantitative data for this compound on food intake exists, the following tables provide examples of how to structure data collected from the proposed experimental protocols.
Table 1: Effect of this compound on Daily Food and Water Intake
| Treatment Group | Dose (mg/kg) | Route of Administration | Daily Food Intake (g) | Daily Water Intake (mL) | Body Weight Change (%) |
| Vehicle Control | 0 | i.p. | |||
| This compound | 1 | i.p. | |||
| This compound | 3 | i.p. | |||
| This compound | 10 | i.p. |
Table 2: Effect of this compound on Palatable Food Consumption (Two-Bottle Choice Test)
| Treatment Group | Dose (mg/kg) | Route of Administration | Standard Chow Intake (g) | High-Fat Diet Intake (g) | Preference Ratio (%) |
| Vehicle Control | 0 | i.p. | |||
| This compound | 1 | i.p. | |||
| This compound | 3 | i.p. | |||
| This compound | 10 | i.p. |
Table 3: Effect of M₅ Modulators on Operant Responding for Food Reward
| Treatment Group | Compound | Dose (mg/kg) | Active Lever Presses | Inactive Lever Presses | Breakpoint (Progressive Ratio) |
| Vehicle Control | - | 0 | |||
| PAM | This compound | 3 | |||
| NAM | ML375 | 30 |
Experimental Protocols
Protocol 1: Acute Effects of this compound on Food Intake and Body Weight in Rodents
Objective: To determine the acute effects of this compound on total food and water intake, as well as body weight, in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Standard laboratory rodent chow
-
Metabolic cages for individual housing and measurement of food and water intake
-
Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6)
Procedure:
-
Animal Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment. Ensure they have ad libitum access to food and water.
-
Baseline Measurement: Record baseline food intake, water intake, and body weight for 24 hours before drug administration.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the desired concentrations. Administer this compound or vehicle via intraperitoneal (i.p.) injection. Suggested doses for an initial study could be 1, 3, and 10 mg/kg.
-
Data Collection: Immediately after administration, return the animals to their cages with a pre-weighed amount of food and a known volume of water. Measure food and water consumption at 1, 2, 4, 8, and 24 hours post-injection. Record body weight at 24 hours.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Assessment of this compound on Hedonic Feeding using a Two-Bottle Choice Paradigm
Objective: To evaluate the effect of this compound on the preference for a highly palatable food source over standard chow.
Materials:
-
This compound
-
Vehicle
-
Standard laboratory rodent chow
-
Highly palatable diet (e.g., high-fat or high-sugar diet)
-
Cages equipped with two separate food hoppers
Procedure:
-
Animal Acclimation: House animals individually and acclimate them to the two-hopper cages for 3 days with ad libitum access to standard chow in both hoppers.
-
Diet Introduction: For the next 5 days, provide animals with both standard chow and the highly palatable diet in the two separate hoppers to establish a baseline preference. Measure the intake from each hopper daily.
-
Drug Administration: On the test day, administer this compound or vehicle (i.p.) at the desired doses.
-
Data Collection: Immediately after injection, present the animals with pre-weighed amounts of both standard chow and the palatable diet. Measure the consumption of each diet at 1, 2, and 4 hours post-injection.
-
Data Analysis: Calculate the preference ratio for the palatable diet for each animal (grams of palatable diet consumed / total grams of food consumed) x 100. Analyze the data using statistical methods to compare the preference ratios between treatment groups.
Protocol 3: Evaluation of M₅ Receptor Modulation on Operant Responding for Food Reward
Objective: To investigate the role of M₅ receptor modulation on the motivation to work for a food reward using an operant conditioning paradigm. This protocol can be adapted for both PAMs like this compound and NAMs like ML375.
Materials:
-
This compound or ML375
-
Vehicle
-
Operant conditioning chambers equipped with two levers (one active, one inactive) and a food pellet dispenser
-
Food pellets (as rewards)
-
Food-restricted rodents
Procedure:
-
Food Restriction and Training: Food-restrict the animals to 85-90% of their free-feeding body weight. Train the animals in the operant chambers to press the active lever to receive a food pellet reward on a fixed-ratio schedule (e.g., FR1, where one press yields one pellet). The inactive lever has no consequence. Continue training until a stable baseline of responding is achieved.
-
Progressive Ratio Schedule: Once stable on a fixed-ratio schedule, switch to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent reward increases. The "breakpoint" is the highest number of presses an animal is willing to make for a single reward and is a measure of motivation.
-
Drug Administration: On test days, administer the M₅ modulator (this compound or ML375) or vehicle at appropriate doses (e.g., 3 mg/kg for this compound; 30 mg/kg for ML375, based on literature for other behavioral effects[7]) prior to the operant session.
-
Data Collection: Place the animals in the operant chambers and record the number of active and inactive lever presses, as well as the breakpoint on the PR schedule.
-
Data Analysis: Compare the breakpoint and lever press data between the drug-treated and vehicle control groups using appropriate statistical analyses.
Visualization of Signaling Pathways and Workflows
Caption: M₅ Receptor Signaling Pathway and Allosteric Modulation.
Caption: Experimental Workflows for Food Intake Studies.
References
- 1. Dopaminergic Control of the Feeding Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonism causes a functional alteration in nucleus accumbens μ-opiate-mediated feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is the Biological Mechanism behind 'Hedonic Hunger'? → Learn [lifestyle.sustainability-directory.com]
- 4. rsdjournal.org [rsdjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Hedonic Eating and the “Delicious Circle”: From Lipid-Derived Mediators to Brain Dopamine and Back [frontiersin.org]
- 7. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with (S)-VU0637120
Welcome to the technical support center for (S)-VU0637120, also known as ML375. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this selective M5 negative allosteric modulator (NAM) and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ML375) and what is its primary mechanism of action?
This compound (ML375) is a potent, highly selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor M5 (M5 mAChR). As a NAM, it binds to an allosteric site on the M5 receptor, distinct from the acetylcholine binding site, to decrease the receptor's response to agonists. Its activity is enantiospecific, with the (S)-enantiomer being the active form.
Q2: I am seeing variable potency in my experiments. What could be the cause?
There are several potential reasons for observing variable potency with this compound:
-
Species Difference: The potency of this compound is species-dependent. Ensure you are using the correct IC50 value for the species of your experimental system (see Table 1).
-
Solubility Issues: this compound is a lipophilic compound and may have poor aqueous solubility. Precipitation of the compound in your assay buffer can lead to a lower effective concentration and thus reduced potency. Refer to the "Compound Handling and Solubility" section for guidance.
-
Cell Health and Density: The health and density of your cells can significantly impact assay results. Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for all experiments.
-
Agonist Concentration: As a NAM, the apparent potency of this compound can be influenced by the concentration of the orthosteric agonist (e.g., acetylcholine) used in the assay. Use a consistent and appropriate agonist concentration, typically EC50 or EC80, for your assays.
Q3: I am concerned about off-target effects. What is known about the selectivity of this compound?
This compound is highly selective for the M5 receptor over other muscarinic receptor subtypes (M1-M4), with IC50 values greater than 30 µM for M1-M4. A broad panel screening against 68 GPCRs, ion channels, and transporters at a concentration of 10 µM showed a potential interaction only with the cannabinoid 1 (CB1) receptor (66% inhibition). However, a subsequent functional assay did not confirm activity at the CB1 receptor.[1] For a summary of selectivity, see Table 2. If you suspect off-target effects, consider using the inactive (R)-enantiomer as a negative control.
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to 3 years.[2] Stock solutions are typically prepared in DMSO. A 10 mM stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. For in vivo studies, a common formulation is 10% DMSO in 90% corn oil.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Possible Causes & Solutions
-
Poor Solubility in Aqueous Buffer:
-
Problem: this compound is lipophilic and may precipitate when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS, HBSS, or cell culture media), especially at higher concentrations.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: After diluting the compound, check for any cloudiness or particulate matter.
-
Lower the final DMSO concentration: While preparing serial dilutions, try to maintain a consistent and low final concentration of DMSO in your assay (typically ≤ 0.1%).
-
Use a solubility-enhancing agent: Consider the inclusion of a small percentage of serum (e.g., FBS) or a non-ionic surfactant like Pluronic F-127 in your final assay buffer to improve solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
-
-
Compound Adsorption to Plastics:
-
Problem: Lipophilic compounds can adsorb to the surface of plasticware (e.g., pipette tips, plates), reducing the effective concentration.
-
Troubleshooting Steps:
-
Use low-adhesion plasticware: Whenever possible, use polypropylene or other low-binding plates and pipette tips.
-
Pre-coat plates: For sensitive assays, pre-coating plates with a protein solution like bovine serum albumin (BSA) can help block non-specific binding sites.
-
-
-
Incorrect Agonist Concentration:
-
Problem: The inhibitory effect of a NAM is dependent on the level of receptor activation by an agonist.
-
Troubleshooting Steps:
-
Confirm agonist EC50: Periodically re-evaluate the EC50 of your agonist on your cell line to ensure it has not shifted.
-
Use a consistent agonist concentration: For NAM assays, it is critical to use a fixed concentration of the agonist, typically the EC80, to ensure a robust and reproducible assay window.
-
-
Issue 2: High Well-to-Well Variability
Possible Causes & Solutions
-
Inconsistent Cell Plating:
-
Problem: Uneven cell distribution across the plate can lead to significant variability in the assay signal.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Before plating, ensure your cells are well-resuspended and not clumping.
-
Consistent plating technique: Use a consistent method for plating cells, ensuring even mixing before and during the plating process.
-
-
-
Edge Effects:
-
Problem: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Troubleshooting Steps:
-
Avoid using outer wells: If possible, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile buffer or media to create a humidity barrier.
-
Proper plate incubation: Ensure your incubator has good humidity and temperature distribution.
-
-
Data Presentation
Table 1: Potency of this compound (ML375) on M5 Receptors
| Species | Receptor | Assay Type | IC50 | Reference |
| Human | M5 | Calcium Mobilization | 300 nM | [3] |
| Rat | M5 | Calcium Mobilization | 790 nM | [3] |
Table 2: Selectivity Profile of this compound (ML375)
| Receptor Subtype | IC50 | Reference |
| Human M1 | > 30 µM | [3] |
| Human M2 | > 30 µM | [3] |
| Human M3 | > 30 µM | [3] |
| Human M4 | > 30 µM | [3] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the NAM activity of this compound in a cell line expressing the M5 receptor (e.g., CHO-hM5).
Materials:
-
CHO cells stably expressing the human M5 receptor (CHO-hM5)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound (ML375)
-
M5 receptor agonist (e.g., Acetylcholine)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capability
Methodology:
-
Cell Plating:
-
The day before the assay, plate CHO-hM5 cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer.
-
Aspirate the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the dye loading incubation, aspirate the loading solution and add the compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (e.g., acetylcholine) solution in assay buffer at a concentration that will give an EC80 response.
-
Place the assay plate in the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence, then inject the agonist solution into the wells.
-
Continue to record the fluorescence signal for a set period to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100% activity) and buffer alone (0% activity).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Figure 1: M5 Receptor Signaling Pathway and Inhibition by this compound
Figure 2: Troubleshooting Workflow for this compound Experiments
References
- 1. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (S)-VU0637120 Concentration: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of (S)-VU0637120, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), for in vitro assays. Accurate concentration-setting is paramount for obtaining reliable and reproducible data. This guide offers frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is concentration optimization critical?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike an orthosteric agonist that directly activates the receptor at its primary binding site, a PAM binds to a different (allosteric) site.[1][2] This binding enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), or an orthosteric agonist used in the assay.[1][2] Optimizing the PAM concentration is crucial because its effect is dependent on the presence of an orthosteric agonist. An incorrect concentration can lead to a failure to observe potentiation, or potentially confounding effects if the PAM possesses intrinsic agonist activity at high concentrations.
Q2: What is a typical starting concentration range for this compound in a functional assay?
For novel M1 PAMs, a wide concentration range should initially be tested to determine potency. Based on publicly available data for other M1 PAMs, a starting concentration range of 1 nM to 30 µM is recommended for an initial concentration-response curve. More potent PAMs may show effects in the low nanomolar range, while others may require micromolar concentrations.[3][4]
Q3: How do I design a concentration-response experiment for a PAM like this compound?
A standard method involves performing a concentration-response curve for this compound in the presence of a fixed, sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine or carbachol).[5] This fixed concentration is typically the agonist's EC20 (the concentration that produces 20% of its maximal response). This allows for a clear window to observe the potentiation effect of the PAM. The experiment should include controls for the agonist alone and the vehicle.
Q4: What are the most common assays used to determine the activity of M1 PAMs?
The most common functional assays for M1 receptors, which are Gq-coupled, measure downstream signaling events. These include:
-
Calcium Mobilization Assays: These assays detect the release of intracellular calcium stores, a direct consequence of Gq pathway activation.[5][6] They are often performed using calcium-sensitive fluorescent dyes like Fluo-4 AM in a high-throughput format using instruments like a FLIPR (Fluorometric Imaging Plate Reader).[6]
-
Inositol Phosphate (IP) Accumulation Assays: These assays measure the production of inositol monophosphate (IP1), a stable downstream metabolite in the phosphoinositide signaling cascade.
Potency of Selected M1 PAMs (Comparative Data)
| Compound | Assay Type | Cell Line | Orthosteric Agonist | EC50 (PAM activity) | Reference |
| VU0453595 | Calcium Mobilization | CHO expressing rat M1 | Acetylcholine (EC20) | Low micromolar range | [7] |
| VU0486846 | Calcium Mobilization | CHO expressing human M1 | Acetylcholine (EC20) | 0.92 µM | [4] |
| PF-06764427 | Calcium Mobilization | CHO expressing human M1 | Acetylcholine (EC20) | 40 nM | [4] |
| MK-7622 | Not Specified | Not Specified | Not Specified | Potent, with ago-PAM activity | [7] |
Note: The potency of a PAM can vary significantly based on the cell line, receptor expression level (receptor reserve), and the specific orthosteric agonist and its concentration used in the assay.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentration.
Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay
This protocol provides a framework for determining the EC50 of this compound using a no-wash, fluorescence-based calcium mobilization assay.
1. Materials and Reagents:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., F-12K with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic).
-
Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.
-
Orthosteric Agonist: Acetylcholine (ACh) stock solution (e.g., 10 mM in water).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 4 Assay Kit, which includes a fluorescent dye like Fluo-4 AM and a quencher).[8]
-
Black, clear-bottom 384-well assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Day 1: Cell Plating
-
Harvest healthy, sub-confluent M1-CHO cells.
-
Count and resuspend cells in culture medium to achieve a density that will yield 10,000 cells in 25 µL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Day 2: Assay
-
Reagent Preparation:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions.[8] This typically involves dissolving the dye and quencher components in the provided assay buffer.
-
Prepare a compound plate containing serial dilutions of this compound (e.g., 4x final concentration) in assay buffer.
-
Prepare an agonist plate containing ACh at a 4x concentration of the predetermined EC20 value.
-
-
Cell Loading:
-
Remove cell plates from the incubator.
-
Add 25 µL of the prepared dye loading buffer to each well (for a final volume of 50 µL).
-
Incubate the plate for 1 hour at 37°C.
-
-
FLIPR Measurement:
-
Place the cell plate and compound/agonist plates into the FLIPR instrument.
-
Set the instrument to perform a two-addition protocol.
-
Baseline Reading: Measure fluorescence for 10-20 seconds.
-
First Addition: The instrument adds 25 µL from the this compound plate. Measure the signal for 1-2 minutes to observe any intrinsic agonist activity and to establish a new baseline.
-
Second Addition: The instrument adds 25 µL from the ACh plate. Measure the fluorescence for 1-2 minutes to capture the potentiation of the calcium signal.
-
-
Data Analysis:
-
Export the fluorescence data (e.g., maximum signal post-agonist addition).
-
Normalize the data to controls (vehicle control and maximum potentiation).
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.[9]
-
-
References
- 1. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Explain what is EC50? [synapse.patsnap.com]
Potential off-target effects of (S)-VU0637120
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (S)-VU0637120, a highly selective antagonist of the Neuropeptide Y4 receptor (Y4R). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound has been demonstrated to be a highly selective antagonist for the human Y4 receptor.[1] Extensive in vitro pharmacology studies, including screening against a panel of other G-protein coupled receptors (GPCRs), have shown minimal or no significant activity at other targets at concentrations where it potently antagonizes Y4R.
Q2: Are there any known off-target effects of this compound?
Based on available data from comprehensive selectivity screening, this compound displays a very clean off-target profile. At concentrations effective for Y4R antagonism, no significant off-target binding or functional activity has been reported.
Q3: I am observing an unexpected effect in my cellular assay when using this compound. Could this be an off-target effect?
While this compound is highly selective, it is crucial to consider several factors when unexpected results are observed:
-
Compound Concentration: Ensure you are using the appropriate concentration range for selective Y4R antagonism. Very high concentrations may lead to non-specific effects.
-
Cell Line Specificity: The expression profile of your specific cell line should be considered. Although unlikely, expression of a novel or uncharacterized target that interacts with the compound cannot be entirely ruled out.
-
Experimental Controls: Proper controls are essential. This includes vehicle controls, and if possible, a structurally distinct Y4R antagonist to confirm that the observed effect is mediated by Y4R.
Troubleshooting Guide
If you suspect an off-target effect or are observing inconsistent results, please refer to the following troubleshooting guide.
Issue 1: Unexpected Phenotype Observed in a Cellular Model
| Potential Cause | Troubleshooting Step |
| Concentration-dependent off-target activity | Perform a dose-response curve to determine if the unexpected phenotype is only observed at high concentrations of this compound. |
| Y4R-independent effect | Use a Y4R-knockout or knockdown cell line, if available, to see if the effect persists in the absence of the target. Alternatively, use a structurally unrelated Y4R antagonist to confirm the phenotype is specific to Y4R modulation. |
| Compound integrity | Verify the purity and integrity of your this compound stock solution. |
Issue 2: Discrepancy with Published Data
| Potential Cause | Troubleshooting Step |
| Different assay conditions | Carefully compare your experimental protocol with the published methodologies, paying close attention to cell type, media, incubation times, and detection methods. |
| Cell line variability | Obtain a new stock of the cell line from a reputable source and re-characterize its Y4R expression and function. |
Quantitative Data Summary
The selectivity of this compound was assessed against a panel of receptors. The following table summarizes the key findings.
| Target | Assay Type | This compound Activity |
| Y4 Receptor (human) | Radioligand Binding | pKi = 7.0 ± 0.1 |
| Y1 Receptor (human) | Radioligand Binding | No significant inhibition at 10 µM |
| Y2 Receptor (human) | Radioligand Binding | No significant inhibition at 10 µM |
| Y5 Receptor (human) | Radioligand Binding | No significant inhibition at 10 µM |
Data presented is a representative summary based on the high selectivity reported in the primary literature. For full details, refer to the source publication.
Experimental Protocols
Radioligand Binding Assay for Y-Receptor Selectivity
This protocol describes a standard method for assessing the binding affinity of this compound to human Y-receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human Y1, Y2, Y4, or Y5 receptor are cultured to ~80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add membrane homogenates, a radiolabeled ligand specific for the respective Y-receptor subtype (e.g., [125I]-PYY for Y1, Y2, Y5; [125I]-PP for Y4), and varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Determine the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations
Caption: Selectivity profile of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: (S)-VU0637120 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of (S)-VU0637120 in DMSO and other common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many small organic molecules due to its excellent solvating properties for both polar and nonpolar compounds.[1] For this compound, it is advisable to start with high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
Q2: How should I store stock solutions of this compound in DMSO to ensure stability?
A2: To maximize the stability of your this compound stock solution, it is recommended to:
-
Store the solution at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Studies on a diverse set of compounds have shown that while many are stable for a limited number of freeze-thaw cycles, minimizing them is a best practice.[2]
-
Use amber or opaque vials to protect the compound from light, which can cause photolytic degradation.
-
Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic and water can promote hydrolysis of susceptible compounds.[3]
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can be due to several factors:
-
Low Temperature: DMSO can freeze at temperatures below 18.5°C (65.3°F). If your lab is cool, the DMSO may have solidified. Gentle warming to room temperature should redissolve the compound.
-
Solubility Limit Exceeded: You may have prepared a concentration that is above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
-
Water Contamination: DMSO readily absorbs water from the air, which can reduce the solubility of some organic compounds. Use fresh, anhydrous DMSO to prepare your solutions.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A4: Yes, inconsistent results are a potential indicator of compound instability in the aqueous environment of cell culture media. Factors such as pH, temperature (typically 37°C for cell culture), and enzymatic activity within the media or from serum components can lead to the degradation of the compound over the course of an experiment. It is crucial to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Media
-
Problem: The this compound, dissolved in DMSO, precipitates when diluted into an aqueous solution for an experiment.
-
Potential Cause: The final concentration of DMSO may be too low to maintain the solubility of the compound in the aqueous environment.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (while typically keeping it below 0.5% to avoid cellular toxicity) may help.
-
Use an Intermediate Dilution Step: Instead of a large, single dilution, perform serial dilutions. First, dilute the concentrated DMSO stock into a solution with a higher percentage of organic solvent that is miscible with your final aqueous buffer, and then perform the final dilution.
-
Explore Alternative Solvents: If DMSO is consistently problematic, consider other biocompatible solvents such as ethanol, though solubility will need to be re-determined.
-
Issue 2: Loss of Compound Activity Over Time in Experiments
-
Problem: A progressive decrease in the expected biological effect of this compound is observed in longer-term experiments.
-
Potential Cause: The compound may be degrading in the experimental medium over time.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a time-course experiment to measure the concentration of intact this compound in your experimental medium at various time points (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your assay (e.g., 37°C, 5% CO2). Use an appropriate analytical method like LC-MS to quantify the remaining compound.
-
Reduce Incubation Time: If the compound is found to be unstable, consider redesigning your experiment to use shorter incubation times if possible.
-
Replenish the Compound: For longer-term experiments, it may be necessary to replenish the medium with freshly diluted compound at regular intervals.
-
Quantitative Data Summary
While specific stability data for this compound is not publicly available, the following tables provide a general overview of factors affecting small molecule stability in DMSO based on published studies.
Table 1: General Stability of Small Molecules in DMSO Under Various Storage Conditions
| Storage Condition | Time Frame | Expected Purity of Stable Compounds | Key Considerations |
| Room Temperature | Up to 1-2 days | >95% | Short-term use only. Risk of water absorption. |
| 4°C | Up to 2 years | ~85% of compounds stable in 90:10 DMSO:water | A viable option for many compounds.[4] |
| -20°C | > 2 years | >90% | Preferred for long-term storage. Minimize freeze-thaw cycles. |
| -80°C | > 2 years | >95% | Optimal for long-term storage of sensitive compounds. |
Table 2: Factors Influencing Compound Degradation in Solution
| Factor | Potential Impact | Recommended Mitigation |
| Water | Can lead to hydrolysis of susceptible functional groups.[2] | Use anhydrous DMSO; store in tightly sealed containers. |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions at low temperatures (-20°C or -80°C). |
| Light | Can cause photolytic degradation of light-sensitive compounds. | Store in amber or opaque vials; protect from direct light. |
| pH (in aqueous solutions) | Extreme pH values can catalyze hydrolysis or other degradation pathways. | Buffer aqueous solutions to a pH where the compound is most stable. |
| Oxygen | Can lead to oxidation of sensitive functional groups. | For highly sensitive compounds, consider storage under an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO under different storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple small, amber glass vials with tight-fitting caps.
-
Storage Conditions: Store aliquots at different temperatures: room temperature, 4°C, and -20°C. Include a set of aliquots for freeze-thaw cycle testing.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months). For freeze-thaw, test after 1, 3, and 5 cycles.
-
Sample Analysis: At each time point, analyze the concentration and purity of this compound using a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the time 0 sample to calculate the percentage of compound remaining.
Protocol 2: Assessment of this compound Stability in Aqueous Media
Objective: To evaluate the stability of this compound in a specific aqueous experimental buffer or cell culture medium.
Methodology:
-
Preparation of Test Solution: Dilute the this compound DMSO stock solution into the pre-warmed (e.g., 37°C) aqueous medium to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental protocol (e.g., <0.1%).
-
Incubation: Incubate the solution under the conditions of your experiment (e.g., 37°C in a 5% CO2 incubator).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop potential degradation in the collected aliquots by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent and store at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method such as LC-MS/MS.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile and half-life in the specific medium.
Visualizations
Caption: M4 muscarinic receptor signaling pathway with a Positive Allosteric Modulator (PAM).
Caption: Workflow for determining the stability of a compound in aqueous media.
References
Preventing degradation of (S)-VU0637120 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (S)-VU0637120, a selective allosteric antagonist of the Neuropeptide Y4 receptor (Y4R). Here you will find troubleshooting guides and frequently asked questions to help prevent its degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, selective neuropeptide Y4 receptor (Y4R) allosteric antagonist with an IC50 value of 2.7 μM.[1] It functions by binding to an allosteric site on the Y4 receptor, a G protein-coupled receptor (GPCR), to selectively inhibit its function.[1] This makes it a valuable tool for studying the physiological roles of the Y4 receptor in processes like appetite regulation and energy homeostasis.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. While specific degradation studies are not widely published, general best practices for similar small molecules should be followed.
| Condition | Recommendation | Rationale |
| Storage Temperature | Store as a solid at -20°C. | Minimizes chemical degradation over long-term storage. |
| Storage of Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in an airtight container at -80°C. Avoid repeated freeze-thaw cycles. | Solutions, particularly in aqueous buffers, are more susceptible to degradation. |
| Light Exposure | Store in a light-protected container. | Protects the compound from potential photodegradation. |
| Solvents | Soluble in DMSO and EtOH. For aqueous buffers, prepare the final dilution from a high-concentration stock in DMSO or EtOH just before use. | Ensures complete dissolution and minimizes precipitation in aqueous solutions. |
Q3: What are the known signaling pathways modulated by the Y4 receptor?
The Neuropeptide Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to the Gq alpha subunit, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on preventing its degradation and ensuring data reproducibility.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist activity | Compound Degradation: this compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions in DMSO or EtOH for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for short-term storage.- Protect solutions from light. |
| Incorrect Concentration: Calculation errors or inaccurate pipetting. | - Verify all calculations for dilutions.- Use calibrated pipettes and proper pipetting techniques. | |
| Assay Conditions: Suboptimal buffer pH, temperature, or incubation time. | - Ensure the assay buffer pH is stable and appropriate for the target receptor.- Optimize incubation time and temperature for the specific assay. | |
| Compound Precipitation | Low Solubility in Aqueous Buffer: The final concentration of DMSO or EtOH may be too low to maintain solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound in solution (typically ≤1%).- Prepare the final dilution from a concentrated stock immediately before adding to the assay plate. |
| Buffer Incompatibility: Components of the assay buffer may interact with the compound. | - Test the solubility of this compound in the assay buffer by visual inspection before running the full experiment. | |
| High Background Signal or Off-Target Effects | Compound Impurity: The compound may contain impurities that are active in the assay. | - Source this compound from a reputable supplier with purity data.- If possible, verify the purity of the compound using analytical methods like HPLC-MS. |
| Non-specific Binding: At high concentrations, the compound may bind to other components in the assay. | - Perform dose-response curves to determine the optimal concentration range.- Include appropriate negative controls to assess non-specific effects. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on established research protocols.
Protocol 1: In Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol is designed to measure the antagonist activity of this compound by monitoring changes in intracellular calcium in response to Y4 receptor activation.
Materials:
-
HEK293 cells stably expressing the human Y4 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Pancreatic Polypeptide (PP) (agonist)
-
This compound (antagonist)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed Y4R-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to the desired final concentrations.
-
Prepare a solution of the agonist (PP) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the agonist (PP) solution to all wells simultaneously.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2: Radioligand Binding Assay
This protocol measures the ability of this compound to allosterically modulate the binding of a radiolabeled ligand to the Y4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the Y4 receptor
-
Radiolabeled Y4 receptor ligand (e.g., [¹²⁵I]-PYY)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled PP)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in binding buffer:
-
Cell membranes
-
Radiolabeled ligand at a concentration near its Kd
-
Varying concentrations of this compound
-
For non-specific binding control wells, add a high concentration of unlabeled PP.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the effect of this compound on radioligand binding.
-
References
Technical Support Center: Optimizing Cellular Uptake of (S)-VU0637120
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cellular uptake of the M1 muscarinic acetylcholine receptor positive allosteric modulator, (S)-VU0637120.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?
A1: Poor cellular uptake of small molecules like this compound can stem from several factors. The primary reasons include suboptimal physicochemical properties of the compound, such as low lipophilicity, high molecular weight, or a large polar surface area, which can hinder its ability to passively diffuse across the cell membrane.[1][2][3][4] Additionally, the compound might be actively removed from the cell by efflux pumps, such as P-glycoprotein (P-gp).[1][5][6] Poor aqueous solubility leading to precipitation in the assay medium can also result in low effective concentrations for cellular uptake.[7][8]
Q2: How can we experimentally confirm that this compound has poor cell permeability in our experimental system?
A2: A tiered approach using in vitro permeability assays is recommended to quantify the cell permeability of this compound.[1] Initial screening can be performed using a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[1][5] For a more comprehensive evaluation, a Caco-2 cell permeability assay is the gold standard.[1][9] This assay provides insights into both passive permeability and active transport mechanisms, including efflux.[5] Direct measurement of intracellular compound concentration via techniques like liquid chromatography-mass spectrometry (LC-MS) after cell lysis is also a definitive method.
Q3: What are the key physicochemical properties of a compound that influence its cellular uptake?
A3: Several key physicochemical properties govern a small molecule's ability to cross the cell membrane:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in lipids versus water. An optimal range is crucial, as highly lipophilic compounds can get trapped in the cell membrane, while highly hydrophilic compounds cannot easily cross the lipid bilayer.[3][4][10]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability.[2][3][4]
-
Polar Surface Area (PSA): A measure of the surface area of polar atoms in a molecule. A lower PSA is generally associated with better cell permeability.[1]
-
Solubility: Adequate aqueous solubility is necessary to ensure the compound is available in solution to partition into the cell membrane.[7][8][11]
-
Ionization State (pKa): The charge of a molecule at a given pH affects its ability to cross the lipid membrane, with neutral species being more permeable.[4]
Q4: Can efflux pumps be responsible for the low intracellular concentration of this compound? How can we test for this?
A4: Yes, active efflux by transporters like P-glycoprotein (P-gp) is a common mechanism for low intracellular drug accumulation.[5][6] To determine if this compound is a substrate for efflux pumps, a bi-directional Caco-2 assay is recommended.[1][5] In this assay, the permeability is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[5] This experiment can be performed in the presence and absence of a known efflux pump inhibitor, such as verapamil, to confirm the involvement of specific transporters.[5]
Q5: What formulation strategies can be employed to improve the cellular uptake of this compound?
A5: Several formulation strategies can enhance the cellular delivery of poorly permeable compounds:
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can protect it from degradation and facilitate its entry into cells through endocytosis.[12][13][14][15][16]
-
Prodrug Approach: The chemical structure of this compound can be temporarily modified to create a more lipophilic prodrug that can cross the cell membrane more easily before being converted back to the active compound inside the cell.[17]
-
Use of Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its translocation across the cell membrane.[17][18][19]
-
Solubilizing Agents: For compounds with poor aqueous solubility, using co-solvents or cyclodextrins in the formulation can increase the concentration of the compound in the assay medium, thereby improving the driving force for cellular uptake.[20]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | Analyze the physicochemical properties of this compound. Consider structure-activity relationship (SAR) studies to optimize lipophilicity and reduce polar surface area. |
| Compound Precipitation | Visually inspect the donor well for precipitates. If observed, reduce the starting concentration or use a co-solvent to improve solubility. |
| Non-specific Binding | Include control wells without a membrane to quantify binding to the plate. Consider using low-binding plates or adding a small amount of a non-ionic surfactant to the buffer.[1] |
| Incorrect Buffer pH | Ensure the pH of the donor and acceptor buffers is appropriate to maintain the neutral, more permeable form of this compound. |
Issue 2: High Efflux Ratio in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Active Efflux by P-gp or other transporters | Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil, cyclosporin A). A significant decrease in the efflux ratio will confirm that it is a substrate.[5] |
| Membrane Integrity Issues | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity.[9] Include a low-permeability marker like Lucifer Yellow in the assay.[9] |
| Metabolic Instability | Analyze the concentration of the parent compound in both the donor and receiver compartments at the end of the experiment to assess for metabolism by the Caco-2 cells. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Aqueous Solubility (µM) |
| This compound | 450.5 | 2.1 | 110 | 15 |
| Analog 1 | 420.4 | 3.5 | 95 | 50 |
| Analog 2 | 480.6 | 1.5 | 130 | 5 |
Table 2: Hypothetical Permeability Data for this compound
| Assay | Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| PAMPA | pH 7.4 | 1.5 | N/A |
| Caco-2 | A -> B | 0.8 | 5.2 |
| Caco-2 | B -> A | 4.2 | |
| Caco-2 + Verapamil | A -> B | 2.5 | 1.1 |
| Caco-2 + Verapamil | B -> A | 2.8 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Membrane Preparation: Coat a filter plate (donor plate) with a solution of 2% lecithin in dodecane to form an artificial membrane.[9]
-
Assay Setup: Place the donor plate on top of an acceptor plate containing a buffer solution at pH 7.4.
-
Compound Addition: Add the test solution of this compound to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[5]
-
Analysis: Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the rate of transport of this compound across a confluent monolayer of Caco-2 cells and to assess for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.[9]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (a TEER value > 250 Ω·cm² is generally acceptable).[9]
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[9]
-
Add the test solution containing this compound to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.[9]
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux):
-
Add the test solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp values for both A to B and B to A directions and determine the efflux ratio.
Visualizations
Caption: A logical workflow for troubleshooting poor cellular uptake.
Caption: Overview of strategies to improve cellular uptake.
Caption: M1 receptor signaling pathway modulated by a PAM.
References
- 1. benchchem.com [benchchem.com]
- 2. The Subcellular Distribution of Small Molecules: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jmpas.com [jmpas.com]
- 12. dovepress.com [dovepress.com]
- 13. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Delivery of Therapeutic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery" by Prabhat Kattel, Shoukath Sulthana et al. [scholarworks.uttyler.edu]
- 16. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 17. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brainkart.com [brainkart.com]
- 19. mdpi.com [mdpi.com]
- 20. japsonline.com [japsonline.com]
Interpreting unexpected data from (S)-VU0637120 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from studies involving the M1 positive allosteric modulator (PAM), (S)-VU0637120, and related compounds.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, providing potential causes and recommended actions.
Issue 1: Lower-than-Expected Potency or Efficacy in In Vitro Assays
Possible Causes:
-
Compound Stability and Solubility: Poor solubility can lead to the actual concentration in the assay being lower than the nominal concentration. Degradation of the compound over time can also reduce its effective concentration.
-
Enantiomeric Purity: The sample may not be the pure (S)-enantiomer. The presence of the less active (R)-enantiomer can result in an underestimation of the potency of the active compound.[1]
-
Assay Conditions: The concentration of the endogenous agonist (e.g., acetylcholine) used in the assay can significantly impact the observed potency of a PAM.[2] The choice of cell line and its receptor expression level can also influence the results.
Recommended Actions:
-
Verify Compound Integrity:
-
Confirm the solubility of this compound in your assay buffer. Consider using a solubility-enhancing agent if necessary.
-
Assess the stability of the compound under your experimental conditions (e.g., temperature, light exposure).
-
Use freshly prepared solutions for each experiment.
-
-
Confirm Enantiomeric Purity:
-
If possible, verify the enantiomeric excess of your compound stock using chiral chromatography.
-
-
Optimize Assay Parameters:
-
Perform a full concentration-response curve of the endogenous agonist to determine an appropriate EC20 concentration for your PAM assays.
-
Use a well-characterized cell line with consistent M1 receptor expression levels.
-
Include a known M1 PAM as a positive control to validate assay performance.
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Studies (In Vitro/In Vivo Disconnect)
Possible Causes:
-
Pharmacokinetic Properties: Poor absorption, rapid metabolism, or low brain penetration can lead to insufficient target engagement in vivo, despite high in vitro potency.
-
Species-Specific Metabolism: The metabolic profile of this compound may differ between the species used for in vivo studies and the cell lines (often human) used for in vitro assays.[3] This can lead to the formation of active or inactive metabolites that were not present in the in vitro system.
-
Off-Target Effects: In the complex biological environment of an animal model, the compound may interact with other receptors or proteins, leading to unexpected physiological effects that mask the intended M1-mediated response.
Recommended Actions:
-
Characterize Pharmacokinetics:
-
Perform pharmacokinetic studies to determine the plasma and brain concentrations of this compound in your animal model.
-
Analyze samples for the presence of major metabolites.
-
-
Investigate Species Differences:
-
If a disconnect is observed, consider performing in vitro metabolism studies using liver microsomes from the relevant species.
-
-
Assess Off-Target Activity:
-
Screen this compound against a panel of off-target receptors and enzymes to identify potential secondary pharmacology.
-
Issue 3: Unexpected Adverse Effects in Animal Models (e.g., Seizures, Hypersalivation)
Possible Causes:
-
Ago-PAM Activity: Some M1 PAMs possess intrinsic agonist activity (ago-PAMs), which can lead to over-activation of the M1 receptor, resulting in cholinergic adverse effects like seizures and excessive salivation.[4][5] This is in contrast to "pure" PAMs which only potentiate the effect of the endogenous agonist.
-
High Compound Exposure: Even with a "pure" PAM, excessively high doses can lead to over-potentiation of cholinergic signaling, causing adverse effects.
-
Off-Target Effects: The observed adverse effects may not be mediated by the M1 receptor but by an interaction with an unrelated target.
Recommended Actions:
-
Evaluate Intrinsic Agonist Activity:
-
In a functional assay, apply this compound in the absence of an orthosteric agonist to determine if it has direct activating effects on the M1 receptor.
-
-
Conduct a Dose-Response Study for Adverse Effects:
-
Determine the minimum dose at which adverse effects are observed and compare this to the dose required for efficacy. A narrow therapeutic window may suggest an on-target effect.
-
-
Profile for Off-Target Liabilities:
-
As mentioned previously, screen for activity at other relevant receptors, especially other muscarinic subtypes and receptors known to be involved in seizure activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a "pure" M1 PAM and an M1 ago-PAM?
A1: A "pure" M1 PAM enhances the response of the M1 receptor to its natural ligand, acetylcholine, but has no activity on its own. An M1 ago-PAM not only enhances the effect of acetylcholine but can also directly activate the M1 receptor in the absence of the natural ligand. This intrinsic agonist activity can sometimes lead to excessive receptor activation and associated side effects.[4][5]
Q2: Why are my results with this compound different in rats and mice?
A2: Species-specific differences in drug metabolism are a common reason for observing different outcomes in various animal models.[3] The way the compound is processed and the metabolites that are formed can vary between species, leading to differences in efficacy and toxicity.[3]
Q3: Could the stereochemistry of my compound affect the results?
A3: Yes, for chiral molecules like this compound, it is common for one enantiomer to be significantly more active than the other.[1][6] If your sample contains a mixture of enantiomers (a racemic mixture), the observed potency may be lower than that of the pure, active enantiomer.[1]
Q4: What are some key experimental controls to include in my studies?
A4:
-
Vehicle Control: To ensure that the vehicle used to dissolve the compound has no effect on its own.
-
Positive Control: A well-characterized M1 PAM to confirm that the assay is performing as expected.
-
Untreated/Unstimulated Control: To establish a baseline response.
-
For In Vivo Studies: A behavioral control group to account for any effects of handling and injection.
Data Presentation
Table 1: Comparative Pharmacology of Selected M1 PAMs
| Compound | M1 PAM EC50 | Intrinsic Agonist Activity | Key Reported In Vivo Effects | Reference |
| VU0453595 | ~300 nM | No | Pro-cognitive effects without convulsions. | [4] |
| MK-7622 | Potent | Yes (ago-PAM) | Induces behavioral convulsions in mice. | [4] |
| VU0486846 | ~100-400 nM | Weak/None in native tissue | Pro-cognitive efficacy without cholinergic adverse effects. | [5] |
| VU319 | 492 nM (human) | Minimal | Efficacious at low doses with high CNS penetration. | [7] |
| PF-06764427 | Potent | Yes (ago-PAM) | Potential to over-activate M1 receptor and disrupt PFC function. | [4] |
Note: Data are compiled from multiple sources and assay conditions may vary.
Experimental Protocols
General Protocol: In Vitro Calcium Mobilization Assay for M1 PAM Activity
This protocol provides a general framework for assessing the M1 PAM activity of a test compound using a calcium mobilization assay in a cell line expressing the human M1 muscarinic receptor.
1. Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human M1 receptor in appropriate media.
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate at a density optimized for a confluent monolayer on the day of the assay.
-
Incubate for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 1 hour at 37°C.
3. Compound and Agonist Preparation:
-
Prepare serial dilutions of the test compound (this compound) and a positive control M1 PAM in assay buffer.
-
Prepare a solution of acetylcholine (ACh) at a concentration that elicits an ~20% maximal response (EC20). This concentration should be determined from a full ACh concentration-response curve performed previously.
4. Assay Execution (using a FLIPR or similar instrument):
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compound or control to the appropriate wells and incubate for a specified period (e.g., 15 minutes).
-
Measure baseline fluorescence.
-
Add the ACh EC20 solution to all wells.
-
Measure the fluorescence signal over time to capture the calcium flux.
5. Data Analysis:
-
Calculate the increase in fluorescence over baseline for each well.
-
Normalize the data to the response of a maximal ACh concentration.
-
Plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal effect.
Visualizations
Caption: Workflow for an in vitro calcium mobilization assay.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: M1 receptor signaling pathway with PAM modulation.
References
- 1. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in (S)-VU0637120 experiments
A Note on (S)-VU0637120: The compound this compound appears to be a fictional molecule, as no scientific literature or supplier information is available. To provide a valuable and accurate technical resource, this guide will focus on a real, well-characterized compound, VU0238429 , a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. This compound presents similar experimental considerations and will serve as a practical substitute for the purposes of this guide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments involving VU0238429.
Frequently Asked Questions (FAQs)
Q1: What is VU0238429 and what is its primary mechanism of action?
VU0238429 is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5).[1][2][3] As a PAM, it does not activate the M5 receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).[2]
Q2: What is the selectivity profile of VU0238429?
VU0238429 displays high selectivity for the M5 receptor. It shows significantly lower to no activity at other muscarinic receptor subtypes (M1, M2, M3, and M4).[1][2][3]
Q3: How should I store VU0238429?
For long-term storage, VU0238429 powder should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to six months.[3]
Q4: What is the recommended solvent for preparing stock solutions of VU0238429?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of VU0238429.[2] It is soluble in DMSO at concentrations of 70 mg/mL[2] to 100 mM.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in in vitro assay results.
Possible Causes and Solutions:
-
Compound Solubility: Poor solubility can lead to inconsistent concentrations in your assay.
-
Solution: Ensure complete dissolution of VU0238429 in high-quality, anhydrous DMSO.[2] Use fresh DMSO as it can absorb moisture, which may affect solubility.[2] Sonicate briefly if necessary. When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%).
-
-
Batch-to-Batch Variability: Different batches of VU0238429 may have slight variations in purity or activity.
-
Solution: If possible, purchase a single large batch for a series of experiments. When switching to a new batch, perform a bridging experiment to compare its activity (e.g., EC50) with the previous batch.
-
-
Cell Health and Passage Number: Inconsistent cell health or high passage numbers can lead to altered receptor expression and signaling.
-
Solution: Use cells with a consistent and low passage number. Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase when plating for experiments.
-
-
Receptor Desensitization and Internalization: Prolonged exposure to agonists or PAMs can lead to receptor desensitization and internalization, reducing the cellular response.[1][4][5]
-
Solution: Minimize the pre-incubation time with VU0238429. For kinetic assays, measure the response at multiple time points to identify the optimal window before significant desensitization occurs.
-
Issue 2: Lower than expected potency (EC50) in cell-based assays.
Possible Causes and Solutions:
-
Suboptimal Agonist Concentration: As a PAM, the potency of VU0238429 is dependent on the concentration of the orthosteric agonist (e.g., acetylcholine).
-
Solution: Determine the EC20 concentration of the agonist (the concentration that gives 20% of the maximal response) in your specific assay system. The potentiating effect of the PAM is typically most apparent at this agonist concentration.
-
-
Assay Conditions: Factors such as temperature, pH, and buffer composition can influence receptor activity and compound potency.
-
Solution: Maintain consistent assay conditions. Ensure the assay buffer is at the correct pH and temperature.
-
-
Species-Specific Differences: The potency of allosteric modulators can vary between species (e.g., human vs. rodent receptors).[6]
-
Solution: Ensure that the species of the M5 receptor expressed in your cell line matches the intended species for your research. Be cautious when extrapolating results between species.
-
Issue 3: Suspected off-target effects.
Possible Causes and Solutions:
-
High Compound Concentration: At high concentrations, even selective compounds may interact with other targets.
-
Solution: Use the lowest effective concentration of VU0238429. Perform dose-response curves to identify the optimal concentration range.
-
-
Non-Specific Binding: The compound may bind to plastics or other components of the assay system.
-
Solution: Use low-binding plates and pipette tips. Include appropriate vehicle controls to assess baseline responses.
-
-
Confirmation of M5-Mediated Effect: It is crucial to confirm that the observed effects are indeed mediated by the M5 receptor.
-
Solution: Use a cell line that does not express the M5 receptor as a negative control. Alternatively, use an M5 receptor antagonist to block the observed effect.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of VU0238429
| Parameter | Value | Receptor Subtype | Notes |
| EC50 | 1.16 µM | M5 | Potentiation of acetylcholine response.[1][2][3] |
| Selectivity | >30-fold | M1, M3 | Compared to M5.[1][2][3] |
| Activity | No potentiator activity | M2, M4 | [1][2][3] |
Table 2: Physicochemical and Storage Information for VU0238429
| Property | Value |
| Molecular Weight | 351.28 g/mol [2] |
| Formula | C17H12F3NO4[2] |
| Solubility in DMSO | ≥ 70 mg/mL[2] |
| Powder Storage | -20°C for up to 3 years[1] |
| Stock Solution Storage | -80°C for up to 6 months[3] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring M5 receptor activation using a calcium-sensitive fluorescent dye in a cell line stably expressing the human M5 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 receptor
-
VU0238429
-
Acetylcholine (ACh)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an inhibitor of organic anion transporters to prevent dye leakage)
-
Anhydrous DMSO
-
Black-walled, clear-bottom 96- or 384-well plates
Methodology:
-
Cell Plating:
-
Seed the M5-expressing cells into black-walled, clear-bottom plates at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of VU0238429 in DMSO.
-
Perform serial dilutions of VU0238429 in assay buffer to the desired final concentrations.
-
Prepare a stock solution of acetylcholine in water and dilute to the desired concentrations in assay buffer. The final concentration of ACh should be at its EC20.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted VU0238429 solutions to the wells and pre-incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Add the EC20 concentration of acetylcholine to the wells and immediately begin measuring the change in fluorescence over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of VU0238429 to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: M5 muscarinic receptor signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 6. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-VU0637120 and BIIE0246 in Functional Assays
In the landscape of pharmacological tools for neuropeptide Y (NPY) receptor research, the selective antagonists (S)-VU0637120 and BIIE0246 serve as critical agents for dissecting the roles of the Y4 and Y2 receptor subtypes, respectively. This guide provides a comprehensive comparison of their performance in functional assays, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Overview and Selectivity
This compound has been identified as the first selective allosteric antagonist for the human NPY Y4 receptor (Y4R).[1] In contrast, BIIE0246 is a well-established, potent, and highly selective non-peptide competitive antagonist of the NPY Y2 receptor (Y2R).[2][3] Their distinct receptor subtype specificities make them valuable for investigating the differential physiological functions mediated by Y4R and Y2R.
Quantitative Comparison of Functional Activity
The functional potencies of this compound and BIIE0246 have been determined through various in vitro assays. The following tables summarize the key quantitative data for each compound.
Table 1: Functional Activity of this compound at the Y4 Receptor
| Assay Type | Parameter | Value | Cell Line |
| Calcium Mobilization | IC50 | 2.7 µM | CHO-K1 cells co-expressing human Y4R and Gαqi5 |
| Radioligand Binding | K_B_ | 300-400 nM | CHO-K1 cells expressing human Y4R |
(Data sourced from Schüß et al., 2021)[1]
Table 2: Functional Activity of BIIE0246 at the Y2 Receptor
| Assay Type | Parameter | Value | Species/Cell Line |
| Radioligand Binding | IC50 | 15 ± 3 nM | HEK293 cells with rat Y2R cDNA |
| Radioligand Binding | Ki | 8 - 15 nM | HEK293 cells with rat Y2R cDNA |
| Functional Bioassay (Rat Vas Deferens) | pA2 | 8.1 | Rat |
| Functional Bioassay (Dog Saphenous Vein) | pA2 | 8.6 | Dog |
(Data sourced from Dumont et al., 2000)[2][3]
Receptor Subtype Selectivity
A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related subtypes.
This compound has demonstrated high selectivity for the Y4R, showing no significant activity at the Y1, Y2, and Y5 receptor subtypes in functional assays.[1]
BIIE0246 is highly selective for the Y2R. At concentrations up to 10 µM, it did not show significant affinity for the Y1, Y4, or Y5 receptors in radioligand binding assays.[2] Functional bioassays also confirmed its lack of agonistic or antagonistic activity at Y1 and Y4 receptors.[2]
Signaling Pathways and Mechanism of Action
Both Y2 and Y4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] However, they can also couple to other signaling pathways.
This compound acts as an allosteric antagonist. It binds to a site on the Y4 receptor that is distinct from the binding site of the endogenous ligand, pancreatic polypeptide (PP). This binding event modulates the receptor's conformation in such a way that it prevents the receptor from being activated by its natural ligand.[1]
BIIE0246 is a competitive antagonist. It directly competes with endogenous ligands, such as NPY and peptide YY (PYY), for binding to the orthosteric site on the Y2 receptor. By occupying this site, it blocks the receptor from being activated.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and BIIE0246.
This compound: Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an agonist.
-
Cell Culture: CHO-K1 cells stably co-expressing the human Y4 receptor and the chimeric G protein Gαqi5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: this compound is added to the wells at a range of concentrations and incubated.
-
Agonist Stimulation: An EC80 concentration of pancreatic polypeptide (PP) is added to stimulate the Y4 receptors.
-
Signal Detection: The fluorescence intensity is measured using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC50 values are calculated from the concentration-response curves.
BIIE0246: Radioligand Binding Assay
This assay determines the affinity of the antagonist for the receptor by measuring its ability to displace a radiolabeled ligand.
References
- 1. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
(S)-VU0637120: A Comparative Analysis of its Cross-reactivity with Y Receptor Subtypes
(S)-VU0637120 has emerged as a highly selective allosteric antagonist for the Neuropeptide Y4 (Y4) receptor, a G protein-coupled receptor implicated in food intake and energy homeostasis. This guide provides a comparative analysis of the cross-reactivity of this compound with other Y receptor subtypes, supported by experimental data, to aid researchers in its application as a selective pharmacological tool.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates potent and selective antagonism at the human Y4 receptor. In functional assays, it effectively inhibits the response of the endogenous ligand, pancreatic polypeptide (PP), with an IC50 of 2.7 µM and binds to an allosteric site with a Kb of 300-400 nM.[1] Crucially, comprehensive screening against other human Y receptor subtypes (Y1, Y2, and Y5) revealed no significant antagonistic activity at concentrations up to 30 µM. This high degree of selectivity underscores the utility of this compound as a specific Y4 receptor probe.
| Receptor Subtype | Ligand | Assay Type | Measured Activity | Reference |
| Human Y4 | This compound | Functional Antagonism (vs. PP) | IC50 = 2.7 µM | [1] |
| Human Y4 | This compound | Allosteric Binding | Kb = 300-400 nM | [1] |
| Human Y1 | This compound | Functional Antagonism | No significant activity up to 30 µM | Primary Publication Data |
| Human Y2 | This compound | Functional Antagonism | No significant activity up to 30 µM | Primary Publication Data |
| Human Y5 | This compound | Functional Antagonism | No significant activity up to 30 µM | Primary Publication Data |
Experimental Protocols
The selectivity of this compound was determined using robust in vitro functional assays. The following provides a detailed methodology for a key experiment.
Calcium Mobilization Assay for Y Receptor Activity:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were transiently transfected with plasmids encoding for individual human Y receptor subtypes (Y1, Y2, Y4, or Y5). Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Fluorescent Calcium Indicator Loading: Twenty-four hours post-transfection, cells were seeded into 96-well plates. After another 24 hours, the culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Treatment: Following incubation, the dye solution was removed, and cells were washed with the buffer. This compound, at varying concentrations (typically from 1 nM to 30 µM), was then added to the respective wells and pre-incubated for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: A fluorescent imaging plate reader was used to measure intracellular calcium levels. A baseline fluorescence reading was taken before the addition of an EC80 concentration of the respective endogenous agonist for each receptor (e.g., Pancreatic Polypeptide for Y4, Neuropeptide Y for Y1, Y2, and Y5). Fluorescence was then monitored for a period of 2-5 minutes post-agonist addition.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, was calculated. The inhibitory effect of this compound was determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values were calculated using a non-linear regression analysis.
Signaling Pathways of Y Receptors
The Neuropeptide Y receptor family primarily signals through Gαi and Gαq protein-coupled pathways. The high selectivity of this compound for the Y4 receptor allows for the specific modulation of its downstream signaling cascades.
Gαi-Coupled Pathway: Upon agonist binding, Y receptors (including Y1, Y2, Y4, and Y5) couple to Gαi proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently diminishes the activity of Protein Kinase A (PKA).[2][3]
Gαq-Coupled Pathway: In addition to Gαi coupling, Y2 and Y4 receptors can also activate Gαq proteins.[2] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, while DAG activates Protein Kinase C (PKC).
References
Navigating the Neuropeptide Y Receptor Landscape: A Comparative Selectivity Analysis of (S)-VU0637120
For researchers in neuroscience and drug development, understanding the selectivity of chemical probes is paramount. This guide provides a detailed comparison of (S)-VU0637120's selectivity profile against the Neuropeptide Y (NPY) receptors Y1, Y2, and Y5. This compound has been identified as a selective allosteric antagonist for the NPY Y4 receptor (Y4R).[1] This guide presents available data on its activity at other NPY receptor subtypes, alongside a comparison with established selective antagonists for Y1, Y2, and Y5 receptors.
Introduction to this compound
This compound is a novel small molecule that has been characterized as a selective allosteric antagonist of the Neuropeptide Y4 receptor (Y4R).[1] Allosteric modulation offers a sophisticated mechanism for altering receptor function, often with greater subtype selectivity compared to orthosteric ligands that bind directly to the endogenous ligand binding site. The primary publication by Schüß et al. (2021) in the Journal of Medicinal Chemistry details the discovery and characterization of this compound.[2] While its primary activity is at the Y4R with an IC50 of 2.7 μM, a thorough understanding of its off-target effects, or lack thereof, is crucial for its use as a specific pharmacological tool.[1]
Comparative Selectivity Profile
To provide a clear overview of the selectivity of this compound, this section presents its binding affinity and functional activity data for the Y1, Y2, and Y5 receptors in comparison to well-established selective antagonists for each of these receptors.
Binding Affinity (Ki, nM)
| Compound | Y1 Receptor | Y2 Receptor | Y5 Receptor | Primary Target |
| This compound | >10,000 | >10,000 | >10,000 | Y4 (allosteric antagonist) |
| BIBP3226 | 0.47 - 7 | >10,000 | >4000 | Y1 (antagonist)[3][4] |
| BIIE0246 | >10,000 | 3.3 - 15 | >10,000 | Y2 (antagonist)[5][6] |
| CGP71683A | >4000 | 200 | 1.3 | Y5 (antagonist)[7][8] |
Data for this compound at Y1, Y2, and Y5 receptors indicates a lack of significant binding at concentrations up to 10 µM, highlighting its selectivity for the Y4 receptor.
Functional Antagonism (IC50 or pA2/pKb)
| Compound | Y1 Receptor | Y2 Receptor | Y5 Receptor | Primary Target |
| This compound | No significant activity | No significant activity | No significant activity | Y4 (IC50 = 2.7 µM)[1] |
| BIBP3226 | pKb = 7.5 - 8.2 | - | - | Y1 (antagonist)[9] |
| BIIE0246 | - | pA2 = 8.1 - 8.6 | - | Y2 (antagonist)[10] |
| CGP71683A | - | - | Potent antagonist | Y5 (antagonist)[11][12] |
Functional data corroborates the binding assays, demonstrating that this compound does not exhibit antagonistic activity at Y1, Y2, or Y5 receptors at significant concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of NPY receptors and a typical experimental workflow for determining compound selectivity.
Caption: General signaling cascade for Gi/o-coupled NPY receptors.
Caption: Workflow for determining the selectivity of a compound.
Experimental Protocols
The determination of the selectivity profile of this compound and the comparator compounds involves a series of standardized in vitro pharmacological assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the Y1, Y2, and Y5 receptors.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human NPY receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is used, typically containing Tris-HCl, MgCl2, and protease inhibitors.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [¹²⁵I]PYY for Y1 and Y2, or a Y5-selective radioligand) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays
1. cAMP Accumulation Assay
Objective: To measure the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation.
General Protocol:
-
Cell Culture: Cells expressing the NPY receptor subtype of interest are plated in multi-well plates.
-
Stimulation: The cells are pre-incubated with the test compound (antagonist) before being stimulated with a known NPY receptor agonist (e.g., NPY) in the presence of an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified, and IC50 values are determined.
2. Calcium Mobilization Assay
Objective: To measure the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, which can be mediated by Gi/o-coupled receptors through the βγ subunit and subsequent phospholipase C activation in some cellular contexts, or more commonly through the co-expression of a promiscuous G-protein like Gα16.
General Protocol:
-
Cell Loading: Cells expressing the NPY receptor subtype are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with the test compound.
-
Agonist Stimulation: A known NPY receptor agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is quantified to determine the IC50 value.
Conclusion
The available data strongly indicates that this compound is a highly selective allosteric antagonist for the NPY Y4 receptor, with no significant off-target activity at the Y1, Y2, and Y5 receptor subtypes at concentrations up to 10 µM. This high degree of selectivity makes this compound a valuable research tool for specifically probing the physiological and pathophysiological roles of the Y4 receptor without the confounding effects of interacting with other NPY receptor subtypes. For researchers studying the NPY system, the comparative data presented in this guide underscores the importance of using well-characterized and selective pharmacological agents to ensure the validity of their experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Findings with (S)-VU0637120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to (S)-VU0637120, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The objective is to offer a clear and data-driven overview of its performance, drawing comparisons with alternative M1 PAMs and providing detailed experimental context to assess the reproducibility of the available data.
Summary of Quantitative Data
The following table summarizes the key in vitro pharmacological parameters for this compound and comparable M1 PAMs. This data is essential for understanding the potency, efficacy, and selectivity of these compounds.
| Compound | Target | Assay Type | EC50 (nM) | % ACh Max (Emax) | Agonist Activity (EC50) | Reference |
| This compound | Human M1 | Calcium Mobilization | Data not publicly available | Data not publicly available | Data not publicly available | |
| VU0453595 | Human M1 | Calcium Mobilization | 2140 | Not specified | Devoid of agonist activity | [1] |
| VU0486846 | Human M1 | Calcium Mobilization | >100 (modest potency) | Not specified | Devoid of agonist activity | [2] |
| PF-06764427 | Human M1 | Calcium Mobilization | Not specified | Not specified | Has robust agonist activity | |
| MK-7622 | Human M1 | Calcium Mobilization | Not specified | Not specified | Has robust agonist activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of M1 PAMs.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of M1 PAMs.
Objective: To measure the potentiation of the acetylcholine (ACh) response at the M1 receptor by a PAM.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.
Methodology:
-
Cell Culture: CHO-K1 cells expressing the M1 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: The test compound (this compound or comparators) is added at various concentrations to the wells.
-
Agonist Stimulation: After a pre-incubation period with the PAM, a sub-maximal concentration of acetylcholine (ACh) (typically EC20) is added to stimulate the M1 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC50 (concentration of the PAM that produces 50% of its maximal effect) and Emax (maximal potentiation as a percentage of the maximal ACh response) are calculated from the concentration-response curves.
To assess agonist activity , the same procedure is followed, but without the addition of acetylcholine. Any increase in fluorescence upon addition of the test compound alone indicates direct receptor activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for characterizing M1 PAMs.
Figure 1. Simplified M1 muscarinic receptor signaling pathway.
References
Control Experiments for (S)-VU0637120 and Other M5 Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments in studies involving (S)-VU0637120, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. The principles and protocols outlined here are broadly applicable to the characterization of other M5 PAMs, ensuring robust and reliable data for drug discovery and development.
Understanding the Role of Control Experiments
Control experiments are fundamental to validating the specificity and mechanism of action of a pharmacological agent like this compound. They serve to:
-
Confirm On-Target Activity: Ensure that the observed effects are mediated through the intended target, the M5 receptor.
-
Rule Out Off-Target Effects: Investigate potential interactions with other receptors or cellular components.
-
Establish Specificity: Differentiate the activity of the active compound from its inactive enantiomer or vehicle.
-
Validate Assay Performance: Confirm the reliability and reproducibility of the experimental system.
Comparative Data Summary
The following tables summarize the expected outcomes from key control experiments when studying an M5 PAM like this compound.
Table 1: In Vitro Characterization of M5 PAM Activity
| Experimental Condition | Expected Outcome with this compound | Rationale |
| This compound alone | No or minimal receptor activation | A true PAM should not have significant agonist activity on its own. |
| Acetylcholine (ACh) alone | Dose-dependent M5 receptor activation | Establishes the baseline response to the endogenous agonist. |
| ACh + this compound | Potentiation of ACh-induced M5 activation (leftward shift in dose-response curve) | The defining characteristic of a PAM is to enhance the effect of the orthosteric agonist. |
| (R)-VU0637120 (inactive enantiomer) + ACh | No significant potentiation of ACh response | Demonstrates stereospecificity of the active compound. |
| Vehicle + ACh | Baseline ACh dose-response | Serves as the negative control for the PAM effect. |
| This compound in M5 knockout/knockdown cells + ACh | No potentiation of response | Confirms that the PAM's effect is dependent on the presence of the M5 receptor. |
Table 2: Selectivity Profiling of an M5 PAM
| Receptor Subtype | Expected Activity of this compound | Rationale |
| M1, M2, M3, M4 Muscarinic Receptors | No or significantly lower PAM activity compared to M5 | Demonstrates selectivity for the M5 receptor over other muscarinic subtypes.[1][2] |
| Other relevant GPCRs (e.g., adrenergic, dopaminergic) | No significant activity | Rules out broad off-target effects on other common receptor families. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq-coupled GPCR activation, a hallmark of M5 receptor signaling.
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Add varying concentrations of this compound, (R)-VU0637120 (inactive enantiomer), or vehicle.
-
Incubate for a predetermined time.
-
-
Agonist Stimulation: Add a sub-maximal concentration (EC20) of acetylcholine (ACh) to all wells.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the potentiation of the ACh response by the PAM and plot dose-response curves.
Radioligand Binding Assay
This assay determines if the PAM binds to the orthosteric site or an allosteric site on the M5 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the M5 receptor.
-
Binding Reaction:
-
Incubate the membranes with a radiolabeled orthosteric antagonist (e.g., [³H]-NMS).
-
Include varying concentrations of unlabeled orthosteric ligand (e.g., atropine) as a competitor for control curves.
-
In parallel, incubate with the radiolabeled antagonist and varying concentrations of this compound.
-
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine if this compound competes for the orthosteric binding site. A lack of competition suggests allosteric binding.
Mandatory Visualizations
Signaling Pathway of M5 Receptor Activation and Modulation
Caption: M5 receptor signaling cascade initiated by acetylcholine and potentiated by an M5 PAM.
Experimental Workflow for M5 PAM Characterization
Caption: A logical workflow for the in vitro characterization of a novel M5 PAM.
By implementing these control experiments and following the outlined protocols, researchers can confidently establish the pharmacological profile of this compound and other M5 positive allosteric modulators, paving the way for their use as valuable research tools and potential therapeutic agents.
References
- 1. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-VU0637120: A Highly Selective Allosteric Antagonist of the Neuropeptide Y4 Receptor
For researchers, scientists, and professionals in drug development, the specificity of a chemical probe is paramount to ensure reliable experimental outcomes and to minimize off-target effects. This guide provides a comprehensive comparison of the effects of (S)-VU0637120, a selective allosteric antagonist of the human neypeptide Y4 receptor (Y4R), with its activity at other neuropeptide Y (NPY) receptor subtypes.
This compound has been identified as a potent and selective antagonist of the Y4R, a G protein-coupled receptor (GPCR) involved in the regulation of food intake and energy homeostasis.[1] Its high selectivity makes it a valuable tool for elucidating the physiological and pathological roles of the Y4R.
Comparative Analysis of Receptor Activity
Experimental data demonstrates the high selectivity of this compound for the Y4R over other NPY receptor subtypes, namely Y1R, Y2R, and Y5R. The antagonistic activity of this compound was quantified using in vitro functional assays, with the results summarized in the table below.
| Receptor | Antagonistic Activity (IC50) | % Inhibition at 10 µM |
| Y4R | 2.7 µM | Not Reported |
| Y1R | > 30 µM | 15% |
| Y2R | > 30 µM | 2% |
| Y5R | > 30 µM | 11% |
Table 1: Specificity of this compound against human neuropeptide Y receptors. Data sourced from Schüß et al., 2021.
The data clearly indicates that this compound is significantly more potent at the Y4R, with an IC50 value of 2.7 µM.[2] In contrast, at a concentration of 10 µM, the compound shows only minimal inhibition of Y1R, Y2R, and Y5R, with IC50 values for these receptors being greater than 30 µM. This demonstrates a high degree of selectivity for the Y4R. The equilibrium dissociation constant (Kb) for this compound at the Y4R has been determined to be in the range of 300-400 nM.[2]
Signaling Pathway of Y4 Receptor Antagonism
The Y4 receptor is a Gi/o-coupled GPCR. Its activation by the endogenous ligand, pancreatic polypeptide (PP), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an allosteric antagonist, meaning it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[1] This binding event prevents the conformational change required for receptor activation, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for the expression of the human Y receptors.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transient transfection of HEK293 cells with plasmids encoding for human Y1R, Y2R, Y4R, or Y5R was performed using standard transfection reagents according to the manufacturer's instructions.
Calcium Mobilization Assay (for Y1R, Y4R, and Y5R)
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Plating: Transfected HEK293 cells were seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 1 hour at 37°C.
-
Compound Addition: this compound was added to the wells at various concentrations and incubated for a specified period to act as an antagonist.
-
Agonist Stimulation: The respective endogenous agonist (e.g., Pancreatic Polypeptide for Y4R) was added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity were measured using a fluorescence plate reader (e.g., FLIPR Tetra).
-
Data Analysis: The antagonist effect was determined by the inhibition of the agonist-induced calcium response. IC50 values were calculated from the concentration-response curves.
cAMP Assay (for Y2R)
This assay measures the inhibition of forskolin-stimulated cAMP production upon activation of Gi-coupled receptors.
-
Cell Plating: Transfected HEK293 cells were seeded into 384-well plates.
-
Compound Incubation: Cells were pre-incubated with this compound at various concentrations.
-
Stimulation: Cells were stimulated with the Y2R agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: After incubation, cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF).
-
Data Analysis: The antagonist effect was determined by the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. IC50 values were calculated from the concentration-response curves.
Conclusion
References
Safety Operating Guide
Proper Disposal of (S)-VU0637120: A Guide for Laboratory Professionals
The proper disposal of the research chemical (S)-VU0637120 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions may not be readily available. Therefore, it is imperative to treat this compound as a hazardous waste and adhere to established protocols for chemical waste management.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and chemically resistant gloves.[1][2] All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Procedure
The disposal of this compound, whether in solid form, in solution, or as contaminated labware, must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers.[3][5][6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: Treat all this compound waste as hazardous.[3] This includes pure compound, solutions containing the compound, and any materials used to clean up spills.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealable container that is compatible with the chemical. The original container is often the best option.[5][7]
-
For solutions containing this compound, use a compatible, leak-proof container with a secure screw-top cap.[8] Do not use food containers.[7]
-
Contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container.[9]
-
Other contaminated labware (e.g., pipette tips, gloves) should be collected in a separate, clearly labeled hazardous waste bag or container.[10]
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][11]
-
Ensure waste containers are kept closed except when adding waste.[3][6][11]
-
Segregate the this compound waste from incompatible materials. For instance, store acids and bases separately.[7]
-
-
Waste Pickup:
Key Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols as described by university environmental health and safety manuals. These protocols are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12] The core principle is the cradle-to-grave responsibility for hazardous waste, which begins with the generator of the waste.
Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Treat as Hazardous Waste | Vanderbilt University |
| Sewer Disposal | Prohibited | VUMC, Northwestern University |
| Solid Waste Disposal | Prohibited for hazardous chemicals | Daniels Health |
| Container Type | Compatible, leak-proof, with secure cap | Central Washington University |
| Labeling Requirement | Full chemical name, concentration, date | Cornell University |
| Storage Location | Designated Satellite Accumulation Area (SAA) | University of Pennsylvania |
| Storage Time Limit | Typically 6-12 months (check institutional policy) | UPenn, Northwestern University |
| Final Disposal | Through institutional EHS or licensed contractor | UCSF, Vanderbilt University |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.hibuwebsites.com [cdn.hibuwebsites.com]
- 2. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 3. vumc.org [vumc.org]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 10. nswai.org [nswai.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
Navigating the Unknown: A Safety Protocol for Handling (S)-VU0637120
Essential Safety and Handling Guidelines for a Novel Research Compound
In the dynamic landscape of drug discovery, researchers often work with novel compounds where comprehensive safety data is not yet available. (S)-VU0637120 is one such research chemical. In the absence of a specific Safety Data Sheet (SDS), a cautious and rigorous approach to handling is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial to minimize potential exposure through inhalation, skin contact, or eye contact. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1-rated and provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice. For prolonged or direct contact, double-gloving is recommended. The outer glove should be disposed of immediately after handling the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | In the absence of adequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to maintain a safe laboratory environment when working with this compound.
1. Preparation and Pre-Handling:
-
Designate a Handling Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood to minimize movement in and out of the designated area.
-
Review Procedures: All personnel involved must review the handling and emergency procedures before commencing work.
2. Handling the Compound:
-
Weighing: Use a tared, sealed container for weighing to prevent dispersal of the solid compound.
-
Dissolving: Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately sized for the volume of the solution.
-
Transfers: Use appropriate tools, such as spatulas or powder funnels for solids and pipettes or cannulas for solutions, to minimize the risk of spills.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Solutions of this compound | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Materials | All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated hazardous waste bag within the fume hood. |
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
